2,2'-Diiodo-6,6'-dimethylbiphenyl
描述
Structure
2D Structure
属性
IUPAC Name |
1-iodo-2-(2-iodo-6-methylphenyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12I2/c1-9-5-3-7-11(15)13(9)14-10(2)6-4-8-12(14)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZXGBNQRZGWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)C2=C(C=CC=C2I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384315 | |
| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134453-96-6 | |
| Record name | 2,2'-DIIODO-6,6'-DIMETHYLBIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of 2,2'-Diiodo-6,6'-dimethylbiphenyl, a key intermediate in various fields of chemical research and development. This document details a plausible multi-step synthetic pathway, including experimental protocols adapted from established methodologies. It also compiles available physical and spectroscopic data for the target compound and its key intermediates.
Introduction
This compound is a sterically hindered biaryl compound. Its unique structural features, arising from the presence of bulky iodine and methyl groups in the ortho positions, lead to atropisomerism, making it a valuable chiral building block in asymmetric synthesis. The carbon-iodine bonds also serve as versatile handles for further functionalization through various cross-coupling reactions, making this compound a crucial precursor for the synthesis of complex organic molecules, including ligands for catalysis and potential pharmaceutical candidates.
Synthesis of this compound
A multi-step synthesis commencing from commercially available o-toluidine is a feasible route for the preparation of this compound. The overall synthetic pathway is depicted below, followed by detailed experimental protocols for each step.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl (Intermediate 3)
This step involves the Ullmann coupling of 2-iodo-3-methylnitrobenzene. A general procedure, adapted from the synthesis of 2,2'-dinitrobiphenyl, is provided below.[1]
-
Materials: 2-Iodo-3-methylnitrobenzene, activated copper bronze, sand.
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-iodo-3-methylnitrobenzene and sand.
-
Heat the mixture in a sand bath to approximately 215-225 °C.
-
Gradually add activated copper bronze to the stirred mixture over a period of about 1.5 hours, maintaining the temperature.
-
Continue heating and stirring for an additional 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
The product is extracted from the solid mixture with a suitable hot solvent (e.g., ethanol or toluene).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
-
Step 2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl (Intermediate 4)
The reduction of the dinitro compound to the corresponding diamine can be achieved through catalytic hydrogenation.[1]
-
Materials: 2,2'-Dinitro-6,6'-dimethylbiphenyl, Raney Nickel (or Palladium on charcoal), ethanol, hydrogen gas.
-
Procedure:
-
Dissolve 2,2'-Dinitro-6,6'-dimethylbiphenyl in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (or 10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed (monitor by pressure drop).
-
Carefully filter the catalyst from the reaction mixture through a pad of Celite.
-
Evaporate the solvent under reduced pressure to obtain the crude 2,2'-diamino-6,6'-dimethylbiphenyl, which can be purified by recrystallization.
-
Step 3: Synthesis of this compound (Final Product)
The final step is a Sandmeyer reaction to replace the amino groups with iodine.
-
Materials: 2,2'-Diamino-6,6'-dimethylbiphenyl, sodium nitrite, hydrochloric acid, potassium iodide.
-
Procedure:
-
Suspend 2,2'-Diamino-6,6'-dimethylbiphenyl in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C, to form the bis-diazonium salt.
-
In a separate flask, dissolve potassium iodide in water and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Properties of this compound and Intermediates
This section summarizes the known and predicted physicochemical and spectroscopic properties of the target compound and its key synthetic intermediates.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) | Boiling Point (°C) | LogP |
| 2,2'-Dinitro-6,6'-dimethylbiphenyl | C₁₄H₁₂N₂O₄ | 272.26 | 55153-02-1 | Yellow crystals | 123.5-124.5 | - | 3.9 |
| 2,2'-Diamino-6,6'-dimethylbiphenyl | C₁₄H₁₆N₂ | 212.29 | 20261-65-8 | - | - | - | - |
| This compound | C₁₄H₁₂I₂ | 434.05 | 134453-96-6 | - | - | - | 5.18 [2] |
Spectroscopic Data
2,2'-Dinitro-6,6'-dimethylbiphenyl
-
Mass Spectrometry (GC-MS): Key fragments (m/z) can be observed, with a prominent molecular ion peak.
This compound
While detailed experimental spectra for the final product are not widely published, characteristic spectroscopic features can be predicted based on its structure.
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methyl protons. Due to the steric hindrance and restricted rotation around the biaryl bond, the aromatic signals may appear as complex multiplets. The two methyl groups should give a singlet in the upfield region (around 2.0-2.5 ppm).
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, including the iodine- and methyl-substituted carbons, as well as the methyl carbons. The carbons attached to the iodine atoms would be expected to appear at a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, C=C stretching vibrations for the aromatic rings, and a C-I stretching vibration at lower frequencies.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak at m/z = 434. The isotopic pattern of the molecular ion would be characteristic of a diiodo-substituted compound. Fragmentation would likely involve the loss of iodine atoms and methyl groups.
Applications in Research and Drug Development
The unique structural and chemical properties of this compound make it a valuable building block in several areas:
-
Asymmetric Catalysis: As a precursor to chiral ligands, it plays a crucial role in the development of catalysts for enantioselective transformations, which are vital in the synthesis of single-enantiomer drugs.
-
Materials Science: The rigid and well-defined three-dimensional structure of its derivatives can be exploited in the design of novel organic materials with specific optical or electronic properties.
-
Medicinal Chemistry: The diiodobiphenyl scaffold can be elaborated into complex molecules with potential biological activity. The iodine atoms provide sites for introducing a variety of functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
This technical guide has outlined a viable synthetic route to this compound and compiled its known properties. While detailed experimental data for the final compound is limited in the public domain, the provided protocols for its multi-step synthesis offer a solid foundation for its preparation in a laboratory setting. The unique characteristics of this molecule underscore its importance as a versatile intermediate for advanced applications in organic synthesis, catalysis, and materials science, making it a compound of significant interest to the scientific and industrial research communities. Further research to fully characterize this compound and explore its reactivity is highly encouraged.
References
Spectroscopic data for 2,2'-Diiodo-6,6'-dimethylbiphenyl (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound 2,2'-Diiodo-6,6'-dimethylbiphenyl (CAS No. 134453-96-6). Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted data based on its structure, alongside established methodologies for acquiring such spectra. This information is intended to serve as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
Molecular Structure
This compound is a symmetrically substituted biphenyl derivative. The presence of bulky iodine atoms and methyl groups at the ortho-positions (2, 6, 2', and 6') leads to hindered rotation around the biphenyl C-C bond, resulting in atropisomerism.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Ar-H |
| ~7.35 | t | 2H | Ar-H |
| ~7.05 | d | 2H | Ar-H |
| ~2.10 | s | 6H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | Ar-C (quaternary) |
| ~140.0 | Ar-C (quaternary) |
| ~130.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~95.0 | Ar-C-I |
| ~22.0 | -CH₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | C-H stretch (aromatic) |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic) |
| ~1470, ~1440 | Medium | C-H bend (methyl) |
| ~1020 | Strong | C-I stretch |
| 800-700 | Strong | C-H out-of-plane bend |
Sample Preparation: KBr pellet or thin film
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 434 | 100 | [M]⁺ (Molecular Ion) |
| 307 | 80 | [M-I]⁺ |
| 180 | 60 | [M-2I]⁺ |
| 165 | 90 | [M-2I-CH₃]⁺ |
| 90 | 40 | [C₇H₆]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation: Approximately 10 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition: The proton NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. A total of 16 scans are collected.
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled sequence with a pulse angle of 30°, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. Approximately 1024 scans are accumulated to achieve a good signal-to-noise ratio.
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
Ionization: Electron ionization is performed at a standard energy of 70 eV.
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer. The detector records the abundance of each ion.
Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Atropisomerism in 2,2'-Diiodo-6,6'-dimethylbiphenyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropisomerism, a unique form of axial chirality arising from restricted rotation about a single bond, is a critical consideration in modern drug discovery and materials science. This technical guide provides an in-depth exploration of atropisomerism in 2,2'-diiodo-6,6'-dimethylbiphenyl derivatives. Due to the significant steric hindrance imposed by the bulky iodine and methyl substituents in the ortho positions, these molecules exhibit stable atropisomers with a high barrier to rotation. This document outlines the synthesis, resolution, and characterization of these atropisomers, offering detailed experimental protocols and a comparative analysis of their stereochemical properties. While specific experimental data for this compound is not extensively available in the current literature, this guide leverages data from closely related analogs to provide a robust framework for researchers.
Introduction to Atropisomerism in Biphenyl Systems
Atropisomerism occurs in molecules that lack a traditional stereocenter but are chiral due to hindered rotation around a single bond. In substituted biphenyls, the energy barrier to rotation around the central C-C bond is dependent on the size and nature of the substituents at the ortho positions. When this barrier is sufficiently high, the individual rotational isomers (atropisomers) can be isolated as stable enantiomers.
The stability of atropisomers is a crucial factor in their application. In drug development, different atropisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize, separate, and characterize stable atropisomers is of paramount importance. The this compound system serves as an excellent model for studying stable atropisomerism due to the significant steric bulk of the ortho substituents.
Synthesis of this compound
A plausible synthetic route to this compound begins with the Ullmann coupling of 2-iodo-3-nitrotoluene to form 2,2'-dinitro-6,6'-dimethylbiphenyl. Subsequent reduction of the nitro groups yields 2,2'-diamino-6,6'-dimethylbiphenyl, which can then be converted to the target diiodo compound via a Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Protocol 2.1.1: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl
-
To a stirred suspension of activated copper powder in dimethylformamide (DMF), add 2-iodo-3-nitrotoluene.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 150-160 °C and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a dilute acid solution (e.g., 10% HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,2'-dinitro-6,6'-dimethylbiphenyl.
Protocol 2.1.2: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl
-
Dissolve 2,2'-dinitro-6,6'-dimethylbiphenyl in ethanol.
-
Add a reducing agent, such as iron powder and concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
If using Fe/HCl, heat the mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer and remove the solvent in vacuo to yield 2,2'-diamino-6,6'-dimethylbiphenyl.
Protocol 2.1.3: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve 2,2'-diamino-6,6'-dimethylbiphenyl in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the bis-diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with an organic solvent, wash with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer and concentrate to give the crude this compound, which can be purified by chromatography or recrystallization.
Rotational Energy Barrier and Atropisomer Stability
The rotational energy barrier (ΔG‡) is a critical parameter that determines the stereochemical stability of atropisomers. A higher barrier corresponds to a slower rate of interconversion (racemization) and a longer half-life (t1/2) of the individual enantiomers. For biphenyl derivatives, the barrier to rotation is primarily influenced by the steric hindrance of the ortho substituents.
Caption: Factors influencing the stability of biphenyl atropisomers.
Quantitative Data for Analogous Biphenyl Derivatives
The following table summarizes the rotational energy barriers and half-lives for a series of 2,2'-disubstituted and 2,2',6,6'-tetrasubstituted biphenyls to provide a comparative context.
| Compound | ortho-Substituents | ΔG‡ (kcal/mol) | Half-life (t1/2) at 298 K | Reference Compound |
| 2,2'-Dimethylbiphenyl | -CH3, -CH3 | ~18 | Minutes to Hours | Analog |
| 2,2'-Diiodobiphenyl | -I, -I | >25 | Years | Analog |
| 2,2'-Dibromo-6,6'-dicarboxybiphenyl | -Br, -COOH | >30 | Effectively non-racemizing | Analog |
| This compound | -I, -CH3 | >25 (Est.) | Years (Est.) | Target Compound |
Note: The values for the target compound are estimations based on the data from analogous structures.
Experimental Protocol for Determining Rotational Barrier
Protocol 3.2.1: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy
-
Dissolve a sample of the purified this compound in a suitable deuterated solvent (e.g., toluene-d8, CS2).
-
Acquire a series of proton or carbon NMR spectra at different temperatures, starting from room temperature and gradually increasing the temperature.
-
Identify diastereotopic protons or carbons that will coalesce as the rate of rotation increases with temperature. The methyl protons are often a good probe.
-
Record the coalescence temperature (Tc) and the chemical shift difference (Δν) of the diastereotopic signals at low temperature.
-
Calculate the rate constant for rotation (k) at the coalescence temperature using the equation: k = πΔν / √2.
-
Determine the free energy of activation for rotation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc), where R is the gas constant, T is the coalescence temperature in Kelvin, k is the rate constant, h is Planck's constant, and kB is the Boltzmann constant.
Resolution of Atropisomers
The separation of the racemic mixture of this compound into its individual enantiomers can be achieved through various techniques, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most effective methods.
An In-depth Technical Guide to the Reactivity of C-I Bonds in 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diiodo-6,6'-dimethylbiphenyl is a sterically hindered organoiodine compound that serves as a valuable building block in organic synthesis. The presence of two iodine atoms at the ortho-positions of the biphenyl core, flanked by two methyl groups, imparts unique reactivity to the carbon-iodine (C-I) bonds. This technical guide provides a comprehensive overview of the reactivity of these C-I bonds in various chemical transformations, with a focus on cross-coupling reactions, Ullmann coupling, and metal-halogen exchange. The significant steric hindrance imposed by the 6,6'-dimethyl groups plays a crucial role in the reaction kinetics and outcomes, often necessitating carefully optimized conditions. This document aims to provide researchers with the necessary information to effectively utilize this compound in the synthesis of complex organic molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from 2-iodo-3-methylnitrobenzene. The key steps involve an Ullmann coupling to form the biphenyl core, followed by reduction of the nitro groups and a subsequent Sandmeyer reaction to introduce the iodine atoms.
A plausible synthetic pathway is outlined below:
Figure 1. Plausible synthetic route to this compound.
Experimental Protocol: Synthesis of 2,2'-Dinitro-6,6'-dimethylbiphenyl via Ullmann Coupling
This protocol is adapted from the synthesis of similar dinitrobiphenyl compounds.[1]
-
Reactants: 2-iodo-3-methylnitrobenzene and copper powder.
-
Procedure:
-
A mixture of 2-iodo-3-methylnitrobenzene and a stoichiometric amount of activated copper powder is heated.
-
The reaction can be carried out in a high-boiling solvent such as DMF or, in some cases, under solvent-free conditions.
-
The reaction mixture is heated at a high temperature (typically > 200 °C) for several hours.
-
After cooling, the reaction mixture is treated with a suitable workup procedure, which may involve extraction and purification by chromatography or recrystallization.
-
Reactivity in Cross-Coupling Reactions
The C-I bonds in this compound are amenable to various palladium-catalyzed cross-coupling reactions, although the steric hindrance necessitates the use of specialized ligands and optimized reaction conditions to achieve good yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For sterically hindered substrates like this compound, the choice of a bulky and electron-rich phosphine ligand is critical to facilitate the catalytic cycle.
Quantitative Data for Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Entry | Aryl Halide | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Iodo-1,1'-biphenyl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | >95 | [2] |
| 2 | 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 | [3] |
| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | (mixture) | [4][5] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reactants: this compound, an appropriate boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos), and a base (e.g., K₂CO₃ or K₃PO₄).
-
Procedure:
-
To a degassed solution of the aryl iodide and boronic acid in a suitable solvent (e.g., toluene, dioxane, or a mixture with water), the palladium catalyst, ligand, and base are added.
-
The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for a specified time.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is worked up by extraction and purified by column chromatography.
-
Figure 2. General scheme for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The steric hindrance in this compound can make this reaction challenging.
Quantitative Data for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃ | - | THF/DMA | 60 | [6] |
| 2 | Aryl Iodides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Good to Excellent | [7] |
Experimental Protocol: Sonogashira Coupling
-
Reactants: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine or diisopropylamine).
-
Procedure:
-
The aryl iodide, alkyne, palladium catalyst, and copper co-catalyst are dissolved in a suitable solvent (e.g., THF, DMF, or an amine solvent).
-
The base is added, and the mixture is stirred under an inert atmosphere, typically at room temperature or with gentle heating.
-
Reaction progress is monitored by TLC or GC-MS.
-
Workup involves quenching the reaction, extraction, and purification by chromatography.[6]
-
Figure 3. General scheme for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. For sterically hindered aryl iodides, the use of bulky, electron-rich phosphine ligands is crucial for achieving high catalytic activity.
Quantitative Data for Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 1 | 2-Bromo-4-trifluoromethyl-quinoline | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 88 | [8] |
| 2 | Aryl Chlorides | Anilines | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | up to 99 | [9] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reactants: this compound, an amine, a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, RuPhos), and a strong base (e.g., NaOtBu or Cs₂CO₃).
-
Procedure:
-
The aryl iodide, amine, palladium precursor, and ligand are combined in a reaction vessel under an inert atmosphere.
-
A suitable solvent (e.g., toluene or dioxane) and the base are added.
-
The reaction mixture is heated, and the progress is monitored.
-
Workup typically involves filtration, extraction, and purification by chromatography.
-
Figure 4. General scheme for the Buchwald-Hartwig amination.
Ullmann Coupling
The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of aryl halides. While modern cross-coupling reactions are often preferred, the Ullmann coupling can still be a viable option, particularly for homocoupling reactions. The traditional Ullmann reaction requires harsh conditions, but modern protocols have been developed with milder conditions.[1][8]
Experimental Protocol: Ullmann Homocoupling
-
Reactants: this compound and activated copper powder.
-
Procedure:
-
The aryl iodide is heated with an excess of copper powder, often in a high-boiling solvent like DMF or in the absence of a solvent.
-
The reaction typically requires high temperatures (often > 200°C).
-
After the reaction is complete, the mixture is cooled and worked up to isolate the coupled product.
-
Metal-Halogen Exchange
The carbon-iodine bonds in this compound are susceptible to metal-halogen exchange, most commonly with organolithium reagents. This reaction is typically very fast and provides a route to the corresponding aryllithium species, which can then be reacted with various electrophiles. The general reactivity trend for halogen-lithium exchange is I > Br > Cl.[10]
Experimental Protocol: Lithium-Iodine Exchange
-
Reactants: this compound and an organolithium reagent (e.g., n-butyllithium or t-butyllithium).
-
Procedure:
-
A solution of the aryl iodide in an anhydrous ether solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.
-
The organolithium reagent is added dropwise, and the mixture is stirred for a short period.
-
The resulting aryllithium species can then be quenched with an electrophile (e.g., CO₂, aldehydes, ketones).
-
The reaction is then warmed to room temperature and worked up.
-
References
- 1. prepchem.com [prepchem.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
A Technical Guide to the Stability and Storage of 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2'-Diiodo-6,6'-dimethylbiphenyl. Due to the limited availability of specific experimental data for this compound, the information presented herein is based on established chemical principles and data from structurally analogous iodinated and halogenated aromatic compounds.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.
| Property | Inferred Data / Information | Source/Basis |
| Molecular Formula | C₁₄H₁₂I₂ | |
| Molecular Weight | 434.05 g/mol | |
| Physical State | Likely a solid at room temperature. | General property of biphenyls. |
| Melting Point | Not available. For the related 5,5'-Diiodo-2,2'-dimethylbiphenyl, the melting point is 115-119°C. | [1] |
| Solubility | Expected to be soluble in common organic solvents and poorly soluble in water. | General property of halogenated aromatics. |
Stability Profile
The stability of this compound is influenced by several factors, primarily its susceptibility to deiodination.
2.1. Thermal Stability
While specific thermal decomposition data is not available, aryl iodides are known to be the least thermally stable of the aryl halides due to the relatively weak carbon-iodine bond. Elevated temperatures can promote homolytic cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation. It is anticipated that the compound will exhibit greater stability than simple alkyl iodides but may decompose at high temperatures.
2.2. Photostability
Aryl iodides are often sensitive to light, particularly in the UV spectrum. Photons can provide the energy required to break the C-I bond, initiating a radical degradation pathway. This can lead to the formation of elemental iodine, which may be observed as a purplish or brownish discoloration of the material. The presence of electron-donating methyl groups on the biphenyl rings could potentially increase the electron density of the aromatic system, possibly influencing its photosensitivity.
2.3. Chemical Stability
The biphenyl backbone of the molecule is generally chemically robust. However, the iodine substituents can be susceptible to reaction with strong reducing agents and certain metals. Halogenated compounds, in general, should be stored away from strong oxidizing agents, strong bases, and active metals like sodium and potassium to prevent vigorous or explosive reactions.
Recommended Storage Conditions
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for halogenated aromatic compounds.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. A temperature of <15°C is advisable. | To minimize the rate of potential thermal degradation. |
| Light | Store in a light-resistant container, such as an amber glass bottle, and in a dark location. | To prevent photodegradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | To prevent oxidative degradation and reactions with atmospheric moisture. |
| Container | Use a tightly sealed, chemically resistant container. | To prevent contamination and exposure to air and moisture. |
| Segregation | Store separately from strong oxidizing agents, strong bases, and active metals. | To avoid potentially hazardous chemical reactions. |
Experimental Protocols (General)
While specific experimental protocols for this compound are not available, the following are general methodologies for assessing the stability of chemical compounds, based on ICH Q1B guidelines for photostability testing.[2]
4.1. Forced Degradation Study (Stress Testing)
-
Objective: To identify potential degradation products and pathways.
-
Methodology:
-
Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Expose the solutions to stress conditions, including:
-
Heat: Store at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Light: Expose to a light source providing a standardized output of visible and UV light (e.g., 1.2 million lux hours and 200 watt hours/square meter). A dark control should be run in parallel.
-
Acid/Base Hydrolysis: Treat with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
-
Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC with UV detection or mass spectrometry, to quantify the parent compound and detect any degradation products.
-
4.2. Confirmatory Stability Study
-
Objective: To determine the shelf-life under defined storage conditions.
-
Methodology:
-
Store the compound under the recommended long-term storage conditions (e.g., cool, dark).
-
At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), withdraw samples.
-
Analyze the samples for purity and the presence of any degradation products using a validated analytical method.
-
Visualizations
5.1. Logical Workflow for Handling and Storage
The following diagram illustrates a decision-making workflow for the appropriate handling and storage of this compound.
Caption: Decision workflow for handling and storage.
5.2. Potential Degradation Pathway
This diagram illustrates a simplified potential degradation pathway for this compound initiated by light or heat.
References
Torsional barriers in 2,2'-Diiodo-6,6'-dimethylbiphenyl
An In-Depth Technical Guide on the Torsional Barriers in 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the torsional barriers in this compound, a molecule of significant interest due to its potential for atropisomerism. Atropisomers, stereoisomers arising from restricted rotation about a single bond, are increasingly important in drug discovery and materials science. The steric hindrance introduced by the ortho-substituents dictates the rotational barrier and the stability of the individual atropisomers.
Introduction to Torsional Barriers and Atropisomerism
In biphenyl systems, the rotation around the central carbon-carbon single bond is a key determinant of the molecule's three-dimensional structure and properties. When bulky substituents are present at the ortho positions (2, 2', 6, and 6'), steric hindrance can restrict this rotation to such an extent that stable, isolable rotational isomers, known as atropisomers, can be observed. This phenomenon is termed atropisomerism.[1][2] The energy required to overcome this restriction is known as the torsional or rotational barrier. A sufficiently high rotational barrier (generally > 100 kJ/mol) allows for the separation of enantiomeric atropisomers at room temperature.[2]
For this compound, the four ortho-substituents—two iodine atoms and two methyl groups—create significant steric congestion, leading to a high barrier to rotation around the biphenyl axis. This makes it a prime candidate for exhibiting stable atropisomerism.
Quantitative Data on Torsional Barriers in Related Biphenyls
| Compound | Substituents (ortho, ortho') | Torsional Barrier (kcal/mol) | Method |
| Biphenyl | H, H | ~1.4 (0°) / ~1.6 (90°) | Experimental |
| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | > 18 | Experimental (NMR) |
| 2,2'-Difluorobiphenyl | F, F | ~15 | Calculation (DFT) |
| 2,2'-Dichlorobiphenyl | Cl, Cl | ~21 | Calculation (DFT) |
| 2,2'-Dibromobiphenyl | Br, Br | ~23 | Calculation (DFT) |
| 2,2'-Diiodobiphenyl | I, I | > 25 (estimated) | Extrapolation |
Note: The torsional barrier for 2,2'-diiodobiphenyl is an estimation based on the trend of increasing barrier with halogen size. The presence of two additional methyl groups in this compound is expected to further increase this barrier significantly.
Experimental and Theoretical Methodologies
The determination of torsional barriers in biphenyl systems relies on both experimental and computational techniques.
Experimental Protocol: Variable Temperature NMR (VT-NMR) Spectroscopy
Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental technique used to measure the kinetics of dynamic processes, including bond rotations.[3][4][5]
Methodology:
-
Sample Preparation: A solution of the biphenyl derivative is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range.
-
Low-Temperature Measurement: The ¹H or ¹³C NMR spectrum is recorded at a low temperature where the rotation around the biphenyl bond is slow on the NMR timescale. At this temperature, distinct signals for the diastereotopic protons or carbons of the two atropisomers are observed. The chemical shift difference (Δν) between these signals is measured.[5]
-
Temperature Increase: The temperature of the sample is gradually increased in increments.
-
Coalescence Temperature Determination: As the temperature rises, the rate of rotation increases. This causes the distinct NMR signals to broaden and eventually merge into a single, broad peak. The temperature at which this merging occurs is the coalescence temperature (Tc).[5][6]
-
High-Temperature Measurement: At temperatures well above Tc, the rotation is fast on the NMR timescale, and a single, sharp, time-averaged signal is observed.
-
Calculation of the Rotational Barrier: The free energy of activation (ΔG‡), which represents the torsional barrier, can be calculated at the coalescence temperature using the Eyring equation:
ΔG‡ = 2.303 * R * Tc * [10.319 - log(k/Tc)]
where R is the gas constant, Tc is the coalescence temperature in Kelvin, and k is the rate constant at coalescence, which can be calculated from Δν.
Visualization of the VT-NMR Experimental Workflow:
Caption: Workflow for determining torsional barriers using Variable Temperature NMR.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for modeling and calculating torsional barriers.[7][8]
Methodology:
-
Geometry Optimization: The ground state (stable, non-planar conformation) and the transition state (planar conformation) of the biphenyl molecule are modeled. The geometries of both states are optimized to find the lowest energy structures.
-
Energy Calculation: The electronic energies of the optimized ground state and transition state are calculated using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[7] For accurate results, especially with bulky substituents, dispersion corrections (e.g., -D3) are often included.[7]
-
Torsional Barrier Calculation: The torsional barrier is the difference in energy between the transition state and the ground state.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the ground state is a true minimum (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency corresponding to the rotation around the biphenyl bond). These calculations also provide zero-point vibrational energy (ZPVE) corrections, which can be added to the electronic energies for a more accurate barrier height.
Factors Influencing the Torsional Barrier
The magnitude of the torsional barrier in ortho-substituted biphenyls is influenced by a combination of factors.
Visualization of Influencing Factors:
Caption: Key factors influencing the torsional barrier in substituted biphenyls.
Conclusion
The presence of four bulky ortho-substituents in this compound leads to a significant torsional barrier, making it a highly interesting candidate for studies in atropisomerism. While direct experimental data for this specific molecule is yet to be reported, insights from analogous compounds and established experimental and theoretical methodologies provide a strong framework for its investigation. The detailed protocols for VT-NMR and DFT calculations outlined in this guide offer robust approaches for the precise determination of its rotational energy profile. Such studies are crucial for the rational design of new chiral ligands, catalysts, and pharmaceuticals where the controlled three-dimensional arrangement of molecular fragments is paramount.
References
- 1. quora.com [quora.com]
- 2. firsthope.co.in [firsthope.co.in]
- 3. researchgate.net [researchgate.net]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. [PDF] Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: 2,2'-Diiodo-6,6'-dimethylbiphenyl in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Diiodo-6,6'-dimethylbiphenyl is a key precursor in the synthesis of a class of axially chiral biaryl phosphine ligands. Its rigid biphenyl backbone and strategic placement of methyl groups create a well-defined chiral environment when coordinated to a metal center. This property is harnessed in asymmetric catalysis to achieve high levels of enantioselectivity in a variety of chemical transformations. One of the most prominent ligands synthesized from this precursor is 2,2'-bis(diphenylphosphino)-6,6'-dimethylbiphenyl, commonly known as BIPHEMP. These application notes provide an overview of the use of BIPHEMP in asymmetric catalysis, including detailed experimental protocols and performance data.
Key Applications
Ligands derived from this compound, such as BIPHEMP, have demonstrated significant utility in several types of asymmetric reactions, including:
-
Palladium-Catalyzed Asymmetric Cross-Coupling: Synthesis of optically active biaryl compounds.
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Enantioselective reduction of prochiral olefins.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation: Highly efficient reduction of ketones and olefins.
-
Nickel-Catalyzed Asymmetric Allylic Substitution: Formation of chiral allylic products.
Data Presentation
The following tables summarize the performance of BIPHEMP in representative asymmetric catalytic reactions.
Table 1: Palladium-Catalyzed Asymmetric Cross-Coupling of Naphthyl Halides and Grignard Reagents for the Synthesis of Binaphthyls [1]
| Entry | Grignard Reagent | Naphthyl Halide | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 1-Naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 20 | 75 | 83 (R) |
| 2 | 1-Naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (+)-BINAP | Ether | 20 | 80 | 17 (S) |
| 3 | 2-Methyl-1-naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | 55 | 65 (R) |
| 4 | 2-Methyl-1-naphthylmagnesium bromide | 1-Bromo-2-methoxynaphthalene | (+)-BINAP | Toluene | 40 | 60 | 35 (S) |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate [1]
| Entry | Ligand | Solvent | Pressure (psi) | e.e. (%) |
| 1 | (+)-BIPHEMP | Toluene | 44 | 46 |
| 2 | (+)-BINAP | Toluene | 44 | 70 |
| 3 | (+)-BIPHEMP | Ethanol | 44 | 14 |
| 4 | (+)-BINAP | Ethanol | 44 | 38 |
Experimental Protocols
Protocol 1: Synthesis of (-)-BIPHEMP from (-)-2,2'-Diiodo-6,6'-dimethylbiphenyl[1]
This protocol describes the synthesis of the chiral ligand (-)-BIPHEMP, which is a crucial first step for its use in catalysis.
Materials:
-
(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
-
Butyllithium (BuLi)
-
Chlorodiphenylphosphine
-
Anhydrous diethyl ether
Procedure:
-
To a cooled (-10°C) solution of butyllithium (2.6 ml, 3.77 mmol) in diethyl ether (7 ml), a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in diethyl ether (13 ml) is added.
-
The reaction mixture is stirred for 40 minutes at -10°C.
-
A solution of chlorodiphenylphosphine (829 mg, 3.77 mmol) in diethyl ether (2.5 ml) is then added.
-
The mixture is allowed to warm to room temperature, refluxed for 5 hours, and then stirred at room temperature overnight.
-
The reaction is quenched, and the product is extracted and purified to yield (-)-BIPHEMP (57% yield).
Caption: Workflow for the synthesis of (-)-BIPHEMP.
Protocol 2: Palladium-Catalyzed Asymmetric Cross-Coupling in Toluene[1]
This protocol details the use of a Pd-BIPHEMP catalyst for the asymmetric synthesis of binaphthyls.
Materials:
-
Naphthyl Grignard reagent
-
Naphthyl halide
-
Pd(acac)₂ (1 mol%)
-
(-)-BIPHEMP (or (+)-BIPHEMP)
-
Anhydrous toluene
-
Anhydrous diethyl ether
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the naphthyl halide and the chiral ligand ((+)- or (-)-BIPHEMP) in diethyl ether.
-
Add the Grignard reagent solution.
-
Allow the ether to evaporate over 30 minutes at room temperature by passing a stream of nitrogen gas through the vessel.
-
Add toluene (1 ml) to the residue.
-
Heat the reaction mixture at the desired temperature (e.g., 40°C or 80°C) for 65 hours.
-
After cooling, the reaction is worked up, and the product is purified by chromatography to determine the yield and enantiomeric excess.
Caption: Workflow for Pd-catalyzed asymmetric cross-coupling.
Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of Prochiral Ketones[2]
This protocol provides a general procedure for the asymmetric hydrogenation of ketones using a Ru-BIPHEP type catalyst, which can be adapted for BIPHEMP.
Materials:
-
Chiral diphosphine ligand (e.g., BIPHEMP) (0.011 mmol)
-
[Ru(1,5-cyclooctadiene)(η³-(CH₂)₂CCH₃)₂] (3.2 mg, 0.01 mmol)
-
Degassed anhydrous acetone (1 ml)
-
Methanolic HBr solution (122 μl, 0.18 M, 0.022 mmol)
-
Prochiral ketone substrate (1 mmol)
-
Methanol or Ethanol (2 ml)
Procedure:
-
In a 10-ml flask under argon, place the diphosphine ligand and the ruthenium precursor.
-
Add degassed anhydrous acetone.
-
Add the methanolic HBr solution dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 30 minutes, during which an orange suspension will form.
-
Remove the solvent under vacuum. The resulting orange solid is the catalyst and is used without further purification.
-
Dissolve the substrate in methanol or ethanol and add it to the catalyst.
-
Place the reaction vessel in a stainless steel autoclave, and pressurize with hydrogen to the desired pressure and heat to the desired temperature for 24 hours.
-
After the reaction, the pressure is released, and the product is isolated and analyzed for conversion and enantiomeric excess.
Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of effective chiral ligands for asymmetric catalysis. The resulting ligands, particularly BIPHEMP, have demonstrated high efficacy in inducing chirality in a range of important chemical transformations. The protocols and data presented herein provide a foundation for researchers to explore and apply these catalytic systems in their own synthetic endeavors, particularly in the fields of pharmaceutical and fine chemical synthesis. Further optimization of reaction conditions for specific substrates can lead to even higher yields and enantioselectivities.
References
Application Notes: Synthesis of Poly(6,6'-dimethylbiphenyl-2,2'-diyl) via Polymerization of 2,2'-Diiodo-6,6'-dimethylbiphenyl
Introduction
Poly(6,6'-dimethylbiphenyl-2,2'-diyl) is a novel polymer with a rigid backbone structure that is anticipated to exhibit high thermal stability, and potentially unique optical and gas permeability properties. The ortho-methyl groups induce a significant dihedral angle between the biphenyl units, which is expected to result in an amorphous polymer with good solubility in common organic solvents. These characteristics make it a promising candidate for applications in gas separation membranes, advanced dielectrics, and as a component in high-performance thermosets.
This document outlines potential synthetic routes for the polymerization of 2,2'-diiodo-6,6'-dimethylbiphenyl, a key monomer for accessing this polymer. While direct polymerization of this specific monomer is not widely reported in the literature, established organometallic cross-coupling reactions provide a strong foundation for its successful synthesis. The protocols detailed below are based on well-established polymerization methods for diiodo-aromatic compounds, including Yamamoto, Suzuki, and Ullmann-type couplings.
Potential Applications
The unique structural features of poly(6,6'-dimethylbiphenyl-2,2'-diyl) suggest its utility in several advanced applications:
-
Gas Separation Membranes: The rigid, contorted polymer backbone may lead to polymers with high free volume, making them suitable for gas separation applications.
-
Low-k Dielectric Materials: The introduction of bulky methyl groups and the non-planar structure can lower the dielectric constant, which is desirable for microelectronics.
-
High-Performance Thermosets: The biphenyl units can be functionalized to introduce cross-linking sites, leading to highly thermostable resins.
-
Chiral Stationary Phases: The atropisomeric nature of the biphenyl linkage could be exploited in chiral separations if the monomer is resolved into its enantiomers prior to polymerization.
Proposed Polymerization Routes
Three primary routes are proposed for the synthesis of poly(6,6'-dimethylbiphenyl-2,2'-diyl) from this compound:
-
Yamamoto-type Polymerization: A direct homopolymerization of the diiodo monomer using a nickel(0) catalyst.
-
Suzuki Polycondensation: A cross-coupling reaction with a diboronic acid or ester co-monomer, catalyzed by a palladium complex. This would result in an alternating copolymer.
-
Ullmann-type Coupling: A copper-mediated homopolymerization, which is a classic method for forming biaryl linkages.
Data Presentation
As the polymerization of this compound is not extensively documented, the following tables present hypothetical yet plausible quantitative data for the proposed polymerization methods. These tables are intended to serve as a benchmark for researchers to compare their experimental results.
Table 1: Hypothetical Data for Yamamoto Polymerization of this compound
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | 5 | DMF | 80 | 24 | 85 | 25 | 1.8 |
| 2 | 2.5 | Toluene | 100 | 48 | 78 | 35 | 2.1 |
| 3 | 10 | NMP | 90 | 24 | 92 | 22 | 1.7 |
Table 2: Hypothetical Data for Suzuki Polycondensation of this compound with 1,4-Phenylenediboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | 2 | 4 (SPhos) | K3PO4 | Toluene/H2O | 100 | 24 | 95 | 45 | 2.2 |
| 2 | 1 | 2 (PPh3) | Na2CO3 | DME/H2O | 85 | 48 | 88 | 38 | 2.5 |
| 3 | 3 | 6 (XPhos) | CsF | Dioxane/H2O | 110 | 18 | 97 | 52 | 2.0 |
Table 3: Hypothetical Data for Ullmann-type Polymerization of this compound
| Entry | Copper Source | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI |
| 1 | Cu powder (activated) | - | DMF | 150 | 48 | 75 | 15 | 2.8 |
| 2 | CuI | 20 (Phenanthroline) | NMP | 120 | 24 | 82 | 18 | 2.4 |
| 3 | Cu(OAc)2 | - | Quinoline | 200 | 72 | 65 | 12 | 3.1 |
Experimental Protocols
Protocol 1: Yamamoto-type Polymerization
This protocol describes the dehalogenative polycondensation of this compound using a nickel(0) complex generated in situ.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)2]
-
2,2'-Bipyridyl (bpy)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
In a glovebox, add Ni(COD)2 (1.2 eq) and bpy (1.2 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (to make a 0.2 M solution with respect to the monomer).
-
Stir the mixture at 60 °C for 30 minutes to form the active Ni(0)(bpy) complex.
-
Add this compound (1.0 eq) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction to room temperature and pour the viscous solution into a beaker containing methanol to precipitate the polymer.
-
Filter the polymer and wash with methanol, followed by a dilute HCl solution, and then with deionized water until the filtrate is neutral.
-
Redissolve the polymer in a minimal amount of chloroform and reprecipitate from methanol.
-
Collect the polymer by filtration and dry under vacuum at 60 °C overnight.
Protocol 2: Suzuki Polycondensation
This protocol details the palladium-catalyzed cross-coupling of this compound with a diboronic acid comonomer.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4), anhydrous
-
Toluene
-
Degassed deionized water
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 1,4-phenylenediboronic acid (1.0 eq), Pd(OAc)2 (0.02 eq), SPhos (0.04 eq), and K3PO4 (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water (4:1 v/v) via cannula to achieve a monomer concentration of 0.1 M.
-
Heat the mixture to 100 °C and stir vigorously for 24 hours.
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Wash the organic phase with water (3x) and brine (1x).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of stirring methanol.
-
Collect the polymer by filtration and dry under vacuum at 60 °C.
Protocol 3: Ullmann-type Polymerization
This protocol describes the classical copper-mediated homopolymerization.
Materials:
-
This compound
-
Copper powder, activated
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Ammonium hydroxide solution
Procedure:
-
Activate copper powder by stirring with iodine in acetone, followed by washing with dilute HCl and then acetone, and drying under vacuum.
-
Add this compound (1.0 eq) and activated copper powder (2.5 eq) to a flame-dried Schlenk flask.
-
Add anhydrous DMF to the flask to a monomer concentration of 0.5 M.
-
Heat the reaction mixture to 150 °C under an inert atmosphere and stir for 48 hours.
-
Cool the mixture to room temperature and dilute with DMF.
-
Filter the mixture to remove copper and copper salts.
-
Precipitate the polymer by pouring the filtrate into methanol.
-
Collect the crude polymer and redissolve it in chloroform.
-
Wash the chloroform solution with a dilute ammonium hydroxide solution to remove any remaining copper catalyst, followed by water.
-
Dry the organic layer, concentrate, and reprecipitate the polymer from methanol.
-
Dry the final polymer under vacuum at 60 °C.
Visualizations
The following diagrams illustrate the proposed experimental workflows.
Application Notes and Protocols for Sonogashira Coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of the sterically hindered substrate, 2,2'-Diiodo-6,6'-dimethylbiphenyl. The protocols outlined below are designed to serve as a comprehensive guide for achieving successful mono- and di-alkynylation of this challenging substrate, a key transformation in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Introduction
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. However, substrates with significant steric hindrance around the reaction center, such as this compound, present a considerable challenge. The ortho-methyl groups in this molecule sterically encumber the iodine atoms, which can impede the oxidative addition step in the catalytic cycle and favor undesired side reactions. Careful optimization of the catalyst system, base, and reaction conditions is therefore crucial for a successful transformation.
This guide presents a compilation of protocols adapted from literature precedents involving sterically hindered diiodoaryl compounds, providing a rational basis for the selective mono- or di-functionalization of this compound.
Data Presentation: Comparative Sonogashira Coupling Protocols
The following table summarizes key parameters for three distinct protocols for the Sonogashira coupling of this compound. These protocols offer a range of conditions, from a standard approach to more specialized methods tailored for sterically demanding substrates.
| Parameter | Protocol 1: Standard Conditions | Protocol 2: Sterically Hindered Focus | Protocol 3: Copper-Free Conditions |
| Target Product | Mono- and Di-alkynylated Biphenyl | Di-alkynylated Biphenyl | Mono- and Di-alkynylated Biphenyl |
| Palladium Catalyst | PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ | Pd(OAc)₂ |
| Catalyst Loading (mol%) | 2-5 | 5-10 | 2 |
| Copper Co-catalyst | CuI | CuI | None |
| Co-catalyst Loading (mol%) | 4-10 | 10-20 | N/A |
| Ligand | PPh₃ (in catalyst complex) | PPh₃ (in catalyst complex) or additional bulky phosphine (e.g., P(o-tol)₃) | Bulky phosphine ligand (e.g., SPhos, XPhos) |
| Ligand Loading (mol%) | N/A | N/A or 10-20 | 4 |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Toluene or Dioxane | Toluene or 1,4-Dioxane |
| Temperature | Room Temperature to 60 °C | Room Temperature to 80 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 24-48 hours | 12-24 hours |
| Alkene Equivalents | 1.1 (for mono), 2.2 (for di) | 2.5 | 1.1 (for mono), 2.2 (for di) |
| Anticipated Yield | Moderate | Good to Excellent | Good |
Experimental Protocols
Protocol 1: Standard Sonogashira Coupling Conditions
This protocol outlines a general method for the Sonogashira coupling which can be attempted for both mono- and di-alkynylation by adjusting the stoichiometry of the terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add PdCl₂(PPh₃)₂ (0.02-0.05 eq.) and CuI (0.04-0.10 eq.).
-
Dissolve the solids in anhydrous THF or DMF.
-
Add triethylamine (3.0 eq.) to the mixture.
-
Add the terminal alkyne (1.1 eq. for mono-alkynylation, 2.2 eq. for di-alkynylation) dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 60 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Adapted Protocol for Sterically Hindered Di-alkynylation
This protocol is specifically adapted for the more challenging di-alkynylation of the sterically hindered substrate, drawing on conditions reported for similar transformations.[1][2]
Materials:
-
This compound
-
Terminal alkyne (e.g., Trimethylsilylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and cesium carbonate (4.0 eq.).
-
Add anhydrous toluene to the flask.
-
Stir the suspension for 15-20 minutes at room temperature.
-
Add Pd(PPh₃)₄ (0.05-0.10 eq.) and CuI (0.10-0.20 eq.) to the mixture.
-
Add the terminal alkyne (2.5 eq.) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 80 °C for 24-48 hours, monitoring by TLC or LC-MS.
-
After completion, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the di-alkynylated product.
Mandatory Visualization
Sonogashira Coupling Catalytic Cycle
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
- 1. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 2,2'-Diiodo-6,6'-dimethylbiphenyl for Advanced Applications
Introduction
2,2'-Diiodo-6,6'-dimethylbiphenyl serves as a versatile precursor for the synthesis of a variety of axially chiral ligands, which are instrumental in the field of asymmetric catalysis. The strategic placement of iodo groups at the 2 and 2' positions allows for facile derivatization through lithium-halogen exchange, paving the way for the introduction of phosphine groups and other functionalities. The inherent chirality arising from hindered rotation around the biphenyl backbone, further enforced by the methyl groups at the 6 and 6' positions, makes its derivatives highly effective in inducing stereoselectivity in a wide range of chemical transformations.
Key Applications
The primary application of derivatized this compound lies in the development of chiral ligands for transition metal-catalyzed asymmetric synthesis. These ligands have proven to be highly successful in a variety of reactions, including:
-
Asymmetric Hydrogenation: Chiral diphosphine ligands derived from this scaffold, such as BIPHEMP, form highly efficient and enantioselective catalysts with rhodium for the hydrogenation of various prochiral substrates.[1]
-
Asymmetric Cross-Coupling Reactions: Palladium complexes of these chiral ligands are effective in promoting asymmetric cross-coupling reactions, enabling the synthesis of optically active biaryls.[2]
-
Asymmetric Cycloadditions: The modular nature of the biphenyl core allows for the synthesis of a diverse range of ligands, including phosphoramidites, which have been successfully employed in palladium-catalyzed asymmetric cycloaddition reactions.[2]
-
Liquid Crystals: Chiral biphenyl derivatives are also explored as dopants for nematic liquid crystals to induce a helical arrangement.[3]
The ability to readily modify the substituents on the biphenyl backbone allows for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby optimizing their performance in specific catalytic applications.
Experimental Protocols
Protocol 1: Synthesis of (-)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl ((-)-BIPHEMP)
This protocol details the synthesis of the chiral diphosphine ligand (-)-BIPHEMP from optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl.[2]
Materials:
-
(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol)
-
n-Butyllithium (BuLi) solution (2.6 ml, 3.77 mmol)
-
Chlorodiphenylphosphine (829 mg, 3.77 mmol)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
Procedure:
-
To a cooled (~10°C) solution of BuLi (2.6 ml, 3.77 mmol) in ether (7 ml), a solution of optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in ether (13 ml) is added.
-
The reaction mixture is stirred for 40 minutes at this temperature.
-
A solution of chlorodiphenylphosphine (829 mg, 3.77 mmol) in ether (2.5 ml) is then added to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then refluxed for 5 hours.
-
After reflux, the reaction is stirred at room temperature overnight.
-
The reaction is quenched, and the product is extracted and purified to yield (-)-BIPHEMP. A yield of 57% has been reported for this reaction.[2]
Protocol 2: Synthesis of (S)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diol
This protocol describes a multi-step synthesis of a chiral biphenyldiol, starting from a related biphenyl precursor. While not directly starting from this compound, it illustrates the creation of valuable chiral diol ligands from a substituted biphenyl scaffold.[4]
Materials:
-
(S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Boron tribromide (BBr₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Phosphorus tribromide (PBr₃)
Procedure:
-
Reduction of a dicarbaldehyde precursor: A suitable (S)-6,6'-dimethoxybiphenyl-2,2'-dicarbaldehyde is reduced with NaBH₄ in ethanol to yield the corresponding diol.[4]
-
Bromination: The diol is then brominated using phosphorus tribromide in anhydrous dichloromethane to give (S)-2,2'-bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl.[4]
-
Hydrogenation: The bis(bromomethyl) compound is subjected to hydrogenation with Pd/C at atmospheric pressure to yield (S)-2,2',6,6'-tetramethyl-1,1'-biphenyl.[4]
-
Demethylation: The two methoxy ethers are demethylated using BBr₃ in CH₂Cl₂ followed by hydrolysis to afford the final product, (S)-6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol.[4]
Data Presentation
The following tables summarize the performance of BIPHEMP in asymmetric catalytic reactions.
Table 1: Palladium-Catalyzed Asymmetric Cross-Coupling for the Synthesis of Binaphthyls [2]
| Entry | Grignard Reagent | Halo Aromatic | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 40 | high | high |
| 2 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Ether | 40 | high | high |
| 3 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | - | lower |
| 4 | 2-methyl-1-naphthyl-MgBr | 1-bromo-2-methoxynaphthalene | (-)-BIPHEMP | Toluene | 40 | - | lower |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-α-benzamidocinnamate [2]
| Ligand | e.e. (%) |
| (-)-BIPHEMP | lower than BINAP |
| (R)-(+)-BINAP | higher than BIPHEMP |
Mandatory Visualization
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Workflow for the synthesis of (-)-BIPHEMP.
Caption: Synthetic pathway for a chiral biphenyldiol.
References
- 1. Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common strategies involve two key transformations: forming the biphenyl backbone and introducing the iodine atoms. The primary routes are:
-
Ullmann Coupling: This involves the copper-catalyzed homocoupling of a 2-iodo-3-methyl-substituted benzene ring. This is a classic method for forming symmetrical biaryls.[1] The precursor can be 2-iodo-3-methylaniline or a protected derivative.
-
Diazotization-Iodination (Sandmeyer-type reaction): This route typically starts with 2,2'-diamino-6,6'-dimethylbiphenyl. The diamine is bis-diazotized using sodium nitrite in a strong acid, followed by treatment with an iodide salt (e.g., KI) to introduce the iodine atoms.[2][3] The diamine precursor is often synthesized by reducing 2,2'-dinitro-6,6'-dimethylbiphenyl, which itself is formed via an Ullmann coupling of 2-iodo-3-methylnitrobenzene.[4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields can stem from several factors depending on the chosen synthetic route:
-
For Ullmann Coupling: Inefficient copper activation, inappropriate reaction temperature, poor solvent choice, or the presence of moisture can drastically reduce yields. High temperatures (often exceeding 200°C in traditional methods) can also lead to decomposition.[1][5]
-
For Diazotization-Iodination: The primary cause of low yield is often the instability of the intermediate diazonium salt. If the temperature is not strictly controlled (ideally 0–5°C), the salt can decompose prematurely, leading to side products like phenols. Incomplete diazotization or side reactions from nitrous acid can also be problematic.[2]
Q3: What are the common side products, and how can they be minimized?
A3: In the Ullmann coupling , dehalogenated starting material (3-methyliodobenzene) and polymeric tars are common. Minimization involves using activated copper and optimizing the reaction time and temperature. In diazotization-iodination , potential side products include mono-iodinated biphenyls, azo compounds (from self-coupling of the diazonium salt), and phenolic biphenyls (from reaction with water). To minimize these, ensure the diazonium salt is used immediately after formation, maintain low temperatures, and use a sufficient excess of the iodide reagent.[2]
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Low Conversion in Ullmann Coupling
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst | The surface of copper powder is often oxidized. Activate it in situ or prior to reaction. Methods include washing with dilute HCl to remove oxides, followed by water and acetone washes, or using "Rieke copper," a highly reactive form of the metal.[6] For traditional reactions, adding a crystal of iodine can help initiate the reaction. |
| High Reaction Temperature | While classic Ullmann reactions require high temperatures, this can cause decomposition.[1] Modern methods use ligands (e.g., phenanthroline, N-methylglycine, L-proline) to facilitate the reaction at lower temperatures (90-150°C).[7] |
| Improper Solvent | The Ullmann reaction requires high-boiling polar solvents to facilitate the reaction and solubilize intermediates. Suitable solvents include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), nitrobenzene, or pyridine.[5] |
| Presence of Moisture | Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can quench organometallic intermediates. |
Issue 2: Poor Yield in Diazotization-Iodination Step
| Possible Cause | Recommended Solution |
| Decomposition of Diazonium Salt | This is highly temperature-sensitive. Maintain the reaction temperature strictly between 0°C and 5°C during the addition of sodium nitrite and before the addition of the iodide salt. Prepare and use the diazonium salt solution immediately. |
| Incomplete Diazotization | Use a sufficient excess of both strong acid (e.g., H₂SO₄, HCl) and sodium nitrite. Nitrous acid is generated in situ; slow, dropwise addition of the NaNO₂ solution to the acidic amine solution is crucial for controlled reaction.[3] |
| Formation of Phenolic Impurities | This occurs when the diazonium salt reacts with water. Ensure the subsequent iodination step is performed promptly. Using a non-aqueous solvent system or a phase-transfer catalyst has been reported to improve yields in some cases.[8] |
| Inefficient Iodide Source | A saturated solution of potassium iodide (KI) is standard. In some cases, the addition of copper(I) iodide (CuI) can catalyze the substitution, in a true Sandmeyer reaction, potentially improving yield and reducing side reactions. |
Experimental Protocols
Protocol 1: Synthesis via Ullmann Coupling
This protocol is adapted from the synthesis of the related 2,2'-dinitro-6,6'-dimethylbiphenyl intermediate.[4]
Objective: To synthesize 2,2'-dinitro-6,6'-dimethylbiphenyl via Ullmann homocoupling, which can then be reduced and converted to the target diiodo compound.
Materials:
-
2-Iodo-3-methylnitrobenzene
-
Activated Copper powder
-
Dimethylformamide (DMF), anhydrous
-
Sand
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add activated copper powder (2.5 equivalents) and a layer of sand.
-
Heat the flask under vacuum to ensure all moisture is removed, then backfill with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous DMF to the flask.
-
Add 2-iodo-3-methylnitrobenzene (1 equivalent) to the flask.
-
Heat the reaction mixture to 140-150°C with vigorous stirring. The reaction color will typically darken.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the copper and sand. Wash the pad thoroughly with ethyl acetate.
-
Combine the organic filtrates and wash with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (2,2'-dinitro-6,6'-dimethylbiphenyl) by column chromatography on silica gel.
This dinitro product can then be reduced to 2,2'-diamino-6,6'-dimethylbiphenyl using standard procedures (e.g., SnCl₂/HCl or catalytic hydrogenation), followed by the diazotization-iodination protocol below.
Protocol 2: Diazotization and Iodination
Objective: To convert 2,2'-diamino-6,6'-dimethylbiphenyl into this compound.
Materials:
-
2,2'-Diamino-6,6'-dimethylbiphenyl
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Ice
Procedure:
-
In a flask, dissolve 2,2'-diamino-6,6'-dimethylbiphenyl (1 equivalent) in a mixture of water and concentrated sulfuric acid (approx. 3-4 equivalents H₂SO₄). Cool the mixture to 0°C in an ice-salt bath. The solution should be a fine slurry of the amine salt.
-
In a separate beaker, prepare a solution of sodium nitrite (2.2 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at 0-5°C after the addition is complete to ensure full diazotization.
-
In a large beaker, prepare a concentrated aqueous solution of potassium iodide (3-4 equivalents).
-
Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will occur.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to ensure complete decomposition of any remaining diazonium salt complex.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Data Summary
Table 1: Comparison of Biaryl Coupling Conditions
| Reaction Type | Catalyst/Reagent | Ligand/Additive | Solvent | Temperature (°C) | Typical Yield | Reference |
| Classic Ullmann | Copper Powder | None | Nitrobenzene | >200 | Moderate | [1] |
| Modified Ullmann | CuI | L-Proline | DMSO | 90 | Good-Excellent | [7] |
| Suzuki Coupling | Pd(OAc)₂ | Phosphine Ligand | p-Xylene | 80 | High | [9] |
| Nickel-Catalyzed | Ni-Salicylidene | None | THF | 50-65 | High | [9] |
Note: Suzuki and Nickel-catalyzed couplings are alternative methods for C-C bond formation but require different starting materials (e.g., boronic acids or Grignard reagents).
Visual Guides
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Ullmann coupling reaction.
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. portal.tpu.ru [portal.tpu.ru]
- 3. Diazotisation [organic-chemistry.org]
- 4. prepchem.com [prepchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides [scite.ai]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ullmann Coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Ullmann coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyl. The intramolecular coupling of this sterically hindered substrate to form 1,2,5,6-tetramethylbiphenylene is a challenging reaction, often accompanied by side product formation. This guide aims to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Ullmann coupling of this compound is resulting in a low yield of the desired product, 1,2,5,6-tetramethylbiphenylene. What are the likely side reactions?
A1: The Ullmann coupling of sterically hindered substrates like 2,2'-Diiodo-6,6'-dimethylbiphenyle is known to be challenging. Low yields of the desired intramolecularly cyclized product are often due to competing side reactions. The primary side reactions to consider are:
-
Intermolecular Polymerization: Instead of reacting intramolecularly, the diiodo-biphenyl molecules can react with each other, leading to the formation of polymer chains. This is a common issue in Ullmann couplings of bifunctional substrates.
-
Reductive Dehalogenation: One or both of the iodine atoms on the biphenyl starting material can be replaced by a hydrogen atom, leading to the formation of 2-Iodo-6,6'-dimethylbiphenyl and 6,6'-dimethylbiphenyl. This is a well-documented side reaction in copper-catalyzed couplings.[1][2]
-
Formation of Organotin Compounds (if using bronze): If you are using bronze (a copper-tin alloy) as the copper source, the formation of tetraarylstannanes as a byproduct has been reported in Ullmann reactions.
Q2: What are the typical reaction conditions for the intramolecular Ullmann coupling of a sterically hindered diiodobiphenyl?
A2: While a specific protocol for this compound is not widely published, based on analogous reactions with sterically hindered aryl iodides, the following conditions can be considered as a starting point. High temperatures are generally required to overcome the steric hindrance.
Table 1: General Starting Conditions for Ullmann Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Copper Source | Copper powder (activated) or Copper(I) iodide (CuI) | Use a significant excess of copper powder (e.g., 5-10 equivalents). |
| Solvent | High-boiling point, polar aprotic solvent (e.g., DMF, DMAc, NMP) | Ensure the solvent is anhydrous and degassed to minimize side reactions. |
| Temperature | 150-250 °C | The optimal temperature will need to be determined empirically. |
| Reaction Time | 12-48 hours | Monitor the reaction progress by TLC or GC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the copper catalyst and other side reactions. |
Q3: My reaction is producing a significant amount of a high molecular weight, insoluble material. How can I favor the desired intramolecular cyclization over intermolecular polymerization?
A3: The formation of insoluble polymeric material is a strong indication that intermolecular coupling is dominating. To favor the intramolecular pathway, the principle of high dilution is key.
-
High Dilution: By performing the reaction at a very low concentration of the starting material (e.g., <0.01 M), you can decrease the probability of two different molecules reacting with each other and increase the likelihood of the two ends of the same molecule finding each other to cyclize. This can be achieved by slowly adding a solution of the diiodobiphenyl to a hot solution of the copper reagent in the reaction solvent over an extended period.
Q4: I am observing a significant amount of the dehalogenated side product, 6,6'-dimethylbiphenyl. What can I do to minimize this?
A4: Reductive dehalogenation is a common side reaction in Ullmann couplings. Several factors can influence the extent of this side reaction:
-
Purity of Reagents and Solvent: Traces of water or other protic impurities in the reaction mixture can serve as a proton source for the dehalogenation process. Ensure all reagents and the solvent are rigorously dried.
-
Reaction Temperature: While high temperatures are necessary for the coupling, excessively high temperatures may favor the dehalogenation pathway. It is advisable to find the lowest temperature at which the desired reaction proceeds at a reasonable rate.
-
Copper Source and Activation: The nature and activity of the copper surface can play a role. Using freshly activated copper powder may improve the selectivity towards the desired coupling.
Q5: Would using a ligand be beneficial for this reaction?
A5: For sterically hindered substrates, the use of ligands can sometimes improve the yield and selectivity of Ullmann-type reactions. While classic Ullmann couplings are often performed without ligands, modern variations have shown that ligands can facilitate the reaction under milder conditions.
-
Potential Ligands: For sterically hindered couplings, ligands such as 1,10-phenanthroline or picolinic acid have been reported to be effective in other systems. It may be worthwhile to screen a small selection of ligands to see if they improve the outcome of your reaction.
Experimental Protocols
Protocol 1: High-Dilution Ullmann Coupling of this compound
This protocol is a suggested starting point and may require optimization.
-
Apparatus Setup:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Argon or Nitrogen).
-
-
Reagent Preparation:
-
In the reaction flask, place activated copper powder (10 equivalents) and anhydrous, degassed DMF (to achieve a final concentration of the substrate of ~0.005 M).
-
In the dropping funnel, dissolve this compound (1 equivalent) in anhydrous, degassed DMF.
-
-
Reaction Execution:
-
Heat the DMF and copper powder mixture to 180-200 °C with vigorous stirring.
-
Slowly add the solution of this compound from the dropping funnel to the hot copper suspension over a period of 12-24 hours.
-
After the addition is complete, continue to heat the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by taking aliquots for TLC or GC-MS analysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues and wash the solid with additional DMF.
-
Combine the filtrate and washings. Remove the DMF under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired 1,2,5,6-tetramethylbiphenylene from polymeric material and dehalogenated byproducts.
-
Visualizations
Below are diagrams illustrating the key reaction pathways and logical relationships in the Ullmann coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyle.
Caption: Experimental workflow for the intramolecular Ullmann coupling.
Caption: Competing reaction pathways in the Ullmann coupling.
References
Technical Support Center: Purification of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2'-Diiodo-6,6'-dimethylbiphenyl. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying this compound?
A1: The primary purification techniques for this compound and structurally similar compounds are recrystallization and column chromatography. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What is a good starting solvent for recrystallizing this compound?
A2: Based on procedures for analogous compounds like 2,2'-dinitro-6,6'-dimethylbiphenyl, a good starting point for recrystallization is hot ethanol. Other common solvents for recrystallizing aryl halides include heptane, toluene, and mixtures of ethanol and water. The ideal solvent system should be determined empirically by testing the solubility of the crude product in various solvents at room temperature and at their boiling points.
Q3: What are the recommended starting conditions for column chromatography of this compound?
A3: For non-polar compounds like halogenated biphenyls, silica gel is a suitable stationary phase. A non-polar eluent system is recommended as a starting point. Based on protocols for polychlorinated biphenyls, initial trials can be conducted with pure hexane, followed by a gradual increase in polarity by adding a solvent like diethyl ether or ethyl acetate.[1][2]
Q4: How can I monitor the progress of the purification?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification process. Use the same eluent system for TLC as you plan to use for column chromatography to get a good indication of the separation. The spots can be visualized under UV light. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The compound is too soluble in the chosen solvent even at low temperatures. | Add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until turbidity persists, then heat to redissolve and cool slowly. | |
| Oily precipitate forms instead of crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. |
| Impurities are preventing crystal lattice formation. | Try to purify the crude product by a preliminary method like a simple filtration through a silica plug before recrystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath or freezer for a longer period to maximize crystal formation. Minimize the amount of cold solvent used for washing the crystals. |
| Premature crystallization during hot filtration. | Heat the filtration apparatus (funnel and receiving flask) before filtration. Use a minimum amount of hot solvent to dissolve the compound. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | Incorrect eluent system (too polar or not polar enough). | Optimize the eluent system using TLC. A good separation on TLC will have a significant difference in Rf values between the product and impurities. |
| Column was not packed properly, leading to channeling. | Ensure the adsorbent is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended. | |
| Column was overloaded with the crude sample. | Use an appropriate amount of sample for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight. | |
| Product elutes too quickly (high Rf). | The eluent is too polar. | Decrease the polarity of the eluent. For a hexane/diethyl ether system, decrease the proportion of diethyl ether. |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | Increase the polarity of the eluent. For a hexane/diethyl ether system, increase the proportion of diethyl ether. |
| Streaking or tailing of the spot on TLC and broad peaks during column chromatography. | The compound is interacting too strongly with the stationary phase. | Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds (though not expected for this molecule). |
| The sample is not fully dissolved in the loading solvent. | Ensure the sample is completely dissolved in a minimal amount of the initial eluent before loading onto the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, heptane).
-
Observe the solubility at room temperature. If it is insoluble, heat the test tube gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different eluent systems (e.g., varying ratios of hexane and diethyl ether) to find the optimal conditions for separation.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack uniformly. Drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If a gradient elution is required, gradually increase the polarity of the eluent as the chromatography progresses.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Starting Solvents for Recrystallization
| Solvent | Properties |
| Ethanol | Good for moderately polar to non-polar compounds. |
| Heptane | Good for non-polar compounds. |
| Toluene | Higher boiling point, good for less soluble compounds. |
| Ethanol/Water | A solvent/anti-solvent system for adjusting polarity. |
Table 2: Suggested Starting Conditions for Column Chromatography
| Parameter | Suggested Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System (starting) | 100% Hexane |
| Eluent System (gradient) | Gradually increase the percentage of diethyl ether or ethyl acetate in hexane. |
| Monitoring | TLC with UV visualization |
Mandatory Visualizations
Caption: General workflow from synthesis to purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,2'-Diiodo-6,6'-dimethylbiphenyl
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and experimental protocols for successfully performing cross-coupling reactions with the sterically hindered substrate, 2,2'-Diiodo-6,6'-dimethylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: The main challenge is severe steric hindrance. The two methyl groups at the 6 and 6' positions are ortho to the iodine atoms. This conformationally restricted environment makes it difficult for the palladium catalyst to access the C-I bond for oxidative addition and subsequently hinders the reductive elimination step to form the product. Overcoming this requires carefully optimized catalyst systems, particularly the choice of ligand.
Q2: How do I choose the right type of cross-coupling reaction?
A2: The choice depends on the desired bond to be formed:
-
C-C Bond:
-
C-N Bond:
-
Buchwald-Hartwig Amination: The premier method for coupling with primary or secondary amines, amides, or carbamates.
-
-
C-O Bond:
-
Buchwald-Hartwig Etherification: A variation used for coupling with alcohols or phenols.
-
Q3: Why is the ligand choice so critical for this substrate?
A3: For sterically demanding substrates, the ligand's properties are paramount. Bulky and electron-rich phosphine ligands are generally required.[3]
-
Bulkiness: Large, sterically demanding ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is necessary for oxidative addition into the hindered C-I bond.
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which facilitates the oxidative addition step and promotes the final reductive elimination.[3] Biarylphosphine ligands (e.g., Buchwald ligands) are highly effective for these transformations.[4]
Q4: How can I control for mono- versus di-substitution on the biphenyl core?
A4: Achieving selective mono-coupling or ensuring complete di-coupling can be controlled by several factors:
-
Stoichiometry: Use of ~1 equivalent of the coupling partner will favor mono-substitution, while using >2 equivalents will drive the reaction towards di-substitution.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can often isolate the mono-coupled product. Pushing the reaction to completion with longer times and/or higher temperatures is necessary for the di-substituted product.
-
Catalyst Loading: In some cases, a lower catalyst loading can favor mono-substitution.
Q5: My reaction is giving low yields of the desired product along with significant homocoupling of my boronic acid (in a Suzuki reaction). What is the cause and how can I fix it?
A5: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid. To minimize this:
-
Thorough Degassing: Ensure all solvents are properly degassed before use. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period are effective.
-
Inert Atmosphere: The reaction should be set up and run under a strict inert atmosphere. Use Schlenk line techniques or a glovebox.
Troubleshooting Guide
Use the following flowchart to diagnose and resolve common issues encountered during the cross-coupling of this compound.
Caption: Troubleshooting flowchart for cross-coupling reactions.
Catalyst & Ligand Selection Guide
The choice of catalyst system is critical. For a sterically hindered substrate like this compound, palladium catalysts paired with bulky, electron-rich biarylphosphine ligands are the most reliable starting point.
Caption: Decision tree for selecting a cross-coupling reaction and catalyst.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Di-ortho-Substituted Aryl Halides
Data adapted from analogous sterically hindered systems.[5][6]
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2 mol%) | AntPhos (4 mol%) | K₃PO₄ | Toluene | 110 | 70-95% | Excellent for coupling with secondary alkylboronic acids.[6] |
| Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | K₃PO₄ | 2-MeTHF | 100 | 75-98% | A robust system with broad functional group tolerance. |
| Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 70-90% | Good general ligand for hindered aryl halides. |
| Pd/BI-DIME (2 mol%) | BI-DIME | K₃PO₄ | Toluene | 110 | 60-90% | Specifically developed for extremely hindered substrates.[5][7] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
Data adapted from analogous sterically hindered systems.[8][9]
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield Range | Notes |
| Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 80-99% | Highly general and effective for a wide range of amines. |
| Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ | t-AmylOH | 110 | 75-95% | Often used for less nucleophilic amines or when a milder base is needed. |
| XPhos Pd G3 (2 mol%) | (none added) | LHMDS | Dioxane | 100 | 85-98% | Pre-catalyst simplifies setup and is highly active. |
| Pd₂(dba)₃ (2 mol%) | BrettPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 70-90% | Effective for coupling with primary amines and ammonia equivalents. |
Detailed Experimental Protocol: Example Suzuki-Miyaura Di-Arylation
This protocol describes a general procedure for the di-arylation of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (2.2 - 2.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (4.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 434 mg), the arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), RuPhos (0.04 mmol, 18.6 mg), and K₃PO₄ (4.0 mmol, 849 mg).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed solvent (e.g., 5 mL of 1,4-Dioxane) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take between 12 to 48 hours to reach completion due to the steric hindrance.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, 20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired tetra-ortho-substituted biaryl product.
Fundamental Principles: The Cross-Coupling Catalytic Cycle
Understanding the fundamental mechanism is key to effective troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) intermediate. This is often the rate-limiting step, especially for hindered substrates.
-
Transmetalation: The organic group from the coupling partner (e.g., the aryl group from the boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. This step can also be slow for sterically congested products.
References
- 1. scielo.br [scielo.br]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of the sterically hindered substrate, 2,2'-Diiodo-6,6'-dimethylbiphenyl.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the steric hindrance around the iodo groups, which are flanked by two ortho-methyl groups. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle, often leading to low yields, incomplete conversion, and difficulty in achieving the desired double coupling. Catalyst selection and optimization of reaction conditions are critical to overcome these hurdles.
Q2: Which catalyst systems are most effective for this sterically hindered coupling?
A2: Catalyst systems employing bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally most effective. These ligands promote the formation of the active monoligated palladium(0) species, which is crucial for the oxidative addition to sterically demanding aryl halides. Examples of successful ligand classes include biaryl phosphines (e.g., SPhos, XPhos) and acenaphthoimidazolylidene-based NHCs.
Q3: What is the role of the base in this reaction, and which bases are recommended?
A3: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. For sterically hindered couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and have shown good efficacy. In some cases, even stronger bases like potassium tert-butoxide (t-BuOK) might be beneficial, but care must be taken to avoid base-induced side reactions.
Q4: How can I control for mono- versus di-substitution?
A4: Achieving selective mono- or di-substitution can be challenging.
-
For di-substitution: Using a slight excess of the boronic acid (2.2-2.5 equivalents), a higher catalyst loading, and longer reaction times can favor the double coupling.
-
For mono-substitution: Employing a stoichiometric amount or a slight excess of the diiodobiphenyl (1.1-1.2 equivalents) relative to the boronic acid can favor the mono-arylated product. Careful monitoring of the reaction progress by techniques like GC-MS or LC-MS is crucial to stop the reaction once the desired mono-substituted product is maximized.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use a pre-activated catalyst or ensure in-situ activation is complete. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more active ligand (e.g., a bulky biaryl phosphine or NHC ligand). 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered and anhydrous. 3. Increase the reaction temperature in increments of 10-20 °C. Consider using a higher-boiling solvent like dioxane or toluene. 4. Use freshly distilled/dried solvents and ensure the boronic acid is of high purity. |
| Formation of Only Mono-substituted Product | 1. Insufficient amount of boronic acid. 2. Short reaction time. 3. Catalyst deactivation after the first coupling. | 1. Increase the equivalents of boronic acid to 2.2-2.5. 2. Extend the reaction time and monitor the progress. 3. Increase the initial catalyst loading. Consider a second addition of catalyst and ligand midway through the reaction. |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation compared to reductive elimination from a diarylpalladium intermediate. | 1. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. 2. Use a more electron-rich ligand to facilitate reductive elimination of the desired product. |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of water or protic impurities. 2. Harsh basic conditions. | 1. Use anhydrous solvents and reagents. If an aqueous base solution is used, minimize the amount of water. 2. Consider using a milder base if possible, or a boronic ester (e.g., pinacol ester) which can be more stable under certain conditions. |
Experimental Protocols
Below are representative experimental protocols for the Suzuki coupling of this compound. These should be considered as starting points and may require further optimization for specific boronic acids.
Table 1: Optimized Conditions for Double Suzuki Coupling
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ (4 mol%) |
| Ligand | SPhos (8 mol%) |
| Base | K₃PO₄ (4.0 eq.) |
| Boronic Acid | 2.5 eq. |
| Solvent | 1,4-Dioxane |
| Concentration | 0.1 M |
| Temperature | 100 °C |
| Reaction Time | 24 h |
| Yield | 75-90% (product dependent) |
Detailed Methodology for Double Coupling:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (2.5 eq.), and finely powdered K₃PO₄ (4.0 eq.).
-
Add Pd(OAc)₂ (0.04 eq.) and SPhos (0.08 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yielding reactions.
Technical Support Center: Characterization of 2,2'-Diiodo-6,6'-dimethylbiphenyl Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Diiodo-6,6'-dimethylbiphenyl derivatives. These resources address common challenges encountered during the characterization of these sterically hindered and atropisomeric compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main characterization challenges associated with this compound derivatives?
A1: The primary challenges stem from their unique structural features:
-
Atropisomerism: Due to hindered rotation around the biphenyl single bond, these molecules can exist as stable, separable rotational isomers (atropisomers). Characterizing this axial chirality and determining the rotational barrier is a key challenge.
-
Steric Hindrance: The bulky iodine and methyl groups at the ortho positions influence the molecule's conformation and reactivity, which can complicate analysis by techniques like NMR and X-ray crystallography.
-
Iodine-Specific Issues: The presence of iodine atoms can lead to specific challenges in mass spectrometry, such as in-source decay (deiodination).
Q2: Why do I observe unexpected peaks in the mass spectrum of my this compound derivative?
A2: A common issue with iodinated aromatic compounds is deiodination (loss of one or both iodine atoms) in the mass spectrometer's ion source, particularly when using electrospray ionization (ESI). This can lead to the appearance of peaks corresponding to the mono-iodo and de-iodinated species. The use of formic acid as a mobile phase additive in LC-MS has been shown to induce this deiodination.[1][2]
Q3: My 1H NMR spectrum shows more signals than expected, or very broad peaks. What could be the cause?
A3: This is often a consequence of restricted rotation around the biphenyl bond. If the rotation is slow on the NMR timescale at room temperature, the two aromatic rings and the methyl groups are in different chemical environments, leading to a more complex spectrum than a freely rotating system. Broad peaks can indicate that the rate of rotation is intermediate on the NMR timescale.
Q4: How can I confirm if my compound exists as stable atropisomers?
A4: Variable Temperature NMR (VT-NMR) is the most common method. By acquiring NMR spectra at different temperatures, you can observe changes in the signals. If the compound exists as atropisomers, you may see sharp, distinct signals for each isomer at low temperatures, which broaden and eventually coalesce into a single set of averaged signals at higher temperatures as the rate of rotation increases. Dynamic HPLC can also be used to separate and quantify the atropisomers if the rotational barrier is high enough for them to be stable at the column temperature.
Q5: I am having difficulty obtaining single crystals of my this compound derivative for X-ray crystallography. Any suggestions?
A5: The conformational flexibility of sterically hindered biphenyls can make crystallization challenging. Experiment with a wide range of solvent systems, crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling), and consider co-crystallization with other molecules that could help to stabilize a single conformation in the crystal lattice.
Troubleshooting Guides
Mass Spectrometry
| Problem | Possible Cause | Solution |
| Unexpected loss of iodine in ESI-MS | In-source deiodination. | Avoid using formic acid or ammonium formate as mobile phase additives. Acetic acid, trifluoroacetic acid, or ammonium acetate are less likely to cause deiodination.[1][2] |
| High capillary voltage in the ESI source. | Optimize (lower) the capillary voltage to minimize in-source fragmentation.[1][2] | |
| Poor ionization efficiency | The compound may not be readily ionizable under standard ESI or APCI conditions. | Experiment with different ionization sources (e.g., APCI, APPI) and modes (positive vs. negative). |
| Complex fragmentation pattern | Multiple fragmentation pathways. | Perform MS/MS experiments to elucidate fragmentation pathways and confirm the structure. |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Overlapping aromatic signals | Complex spin systems and similar chemical environments. | Use a higher field NMR spectrometer for better signal dispersion. Try different deuterated solvents (e.g., benzene-d6, acetone-d6) as they can induce different chemical shifts. |
| Broad peaks in the spectrum | Intermediate rate of rotation (atropisomerism). | Perform a Variable Temperature (VT) NMR study. Lowering the temperature may resolve the broad peaks into sharp signals for each atropisomer. Raising the temperature may lead to coalescence into sharp, averaged signals. |
| Poor shimming or sample inhomogeneity. | Ensure the sample is fully dissolved and the spectrometer is properly shimmed. | |
| Inaccurate integration of signals | Overlapping peaks or baseline distortion. | Use deconvolution software to fit and integrate overlapping peaks. Ensure proper phasing and baseline correction. |
Experimental Protocols
Protocol 1: Variable Temperature NMR (VT-NMR) for Determination of Rotational Barrier
This protocol outlines the general steps for determining the free energy of activation (ΔG‡) for rotation in a this compound derivative.
-
Sample Preparation:
-
Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., toluene-d8, deuterated chloroform) in an NMR tube. The choice of solvent is critical as it must remain liquid over the desired temperature range.
-
The concentration should be optimized to give a good signal-to-noise ratio without causing aggregation.
-
-
Initial NMR Spectrum:
-
Acquire a standard 1H NMR spectrum at room temperature to identify the signals of interest (e.g., the methyl protons, which are often good probes for atropisomerism).
-
-
Low-Temperature Spectra:
-
Cool the sample in the NMR spectrometer in decrements of 10-20 K.
-
Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.
-
Continue cooling until the signals of interest are sharp and well-resolved, representing the slow-exchange regime.
-
-
High-Temperature Spectra:
-
Gradually increase the temperature in increments of 10-20 K above room temperature.
-
Acquire a spectrum at each temperature after equilibration.
-
Continue heating until the signals of interest have coalesced into a single, sharp peak, representing the fast-exchange regime.
-
-
Data Analysis:
-
Identify the coalescence temperature (Tc), which is the temperature at which the two exchanging signals merge into a single broad peak.
-
Determine the rate constant (k) at the coalescence temperature using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two signals in the slow-exchange regime.
-
Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -R * Tc * ln(k * h / (kB * Tc)) where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.
-
Protocol 2: LC-MS/MS Method for Analysis of Iodinated Biphenyl Derivatives
This protocol is adapted from methods for other iodinated aromatic compounds and should be optimized for the specific derivative.[3]
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water with 0.1% acetic acid (to avoid deiodination).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% acetic acid.
-
Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), negative ion mode is often effective for halogenated compounds.
-
Capillary Voltage: Optimize to minimize in-source decay (start around 2.5-3.0 kV).
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for efficient solvent removal.
-
MS Scan Mode:
-
Full Scan: Acquire a full scan spectrum to identify the molecular ion ([M]- or [M-H]-).
-
MS/MS (Product Ion Scan): Fragment the parent ion to confirm its identity and study its fragmentation pattern. Select the molecular ion as the precursor and apply a range of collision energies to generate fragment ions.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of the molecular ion.
-
Analyze the full scan mass spectrum to confirm the molecular weight and isotopic pattern (iodine has a distinctive isotopic signature).
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Visualizations
Caption: A flowchart for troubleshooting common NMR spectroscopy issues.
References
- 1. Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development, validation, and application of a novel LC-MS/MS trace analysis method for the simultaneous quantification of seven iodinated X-ray contrast media and three artificial sweeteners in surface, ground, and drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl, a key intermediate for various research and development applications.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Ullmann coupling of 2-iodo-3-methylaniline, followed by diazotization and iodination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,2'-Diamino-6,6'-dimethylbiphenyl (Ullmann Coupling) | Inactive copper catalyst. | Activate the copper powder by washing with a dilute acid (e.g., HCl), followed by water, ethanol, and then ether, and dry under vacuum before use. |
| Reaction temperature is too low or too high. | The optimal temperature for Ullmann coupling can be sensitive. Experiment with a temperature gradient to find the sweet spot. High temperatures can lead to decomposition and side products. | |
| Incomplete reaction. | Increase the reaction time or the amount of copper catalyst. Ensure efficient stirring to maintain a homogeneous reaction mixture. | |
| Formation of Side Products in Ullmann Coupling | Presence of moisture or oxygen. | Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Dehalogenation of the starting material. | This can occur at high temperatures. Try lowering the reaction temperature and extending the reaction time. | |
| Low Yield of this compound (Sandmeyer Reaction) | Incomplete diazotization. | Ensure the temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Premature decomposition of the diazonium salt. | Keep the diazonium salt solution cold and use it immediately in the subsequent iodination step. | |
| Inefficient iodination. | Ensure a sufficient excess of potassium iodide is used. Add the diazonium salt solution slowly to the potassium iodide solution to control the reaction rate. | |
| Product Purification Challenges | Presence of residual starting materials or side products. | For the Ullmann coupling product, consider column chromatography on silica gel. For the final diiodo product, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is often effective. |
| Difficulty in removing copper residues. | After the Ullmann reaction, quench the reaction mixture with aqueous ammonia or a solution of EDTA to complex with the copper salts, facilitating their removal during aqueous workup. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The Ullmann coupling reaction is often the most challenging step. The success of this reaction is highly dependent on the activity of the copper catalyst, the reaction temperature, and the exclusion of air and moisture. Careful optimization of these parameters is crucial for achieving a good yield.
Q2: Can I use a different starting material for the Ullmann coupling?
A2: While 2-iodo-3-methylaniline is a common precursor, other halogenated derivatives of m-toluidine could potentially be used. However, the reactivity of aryl halides in Ullmann coupling generally follows the trend I > Br > Cl. Using a less reactive halide may require more forcing reaction conditions and could lead to lower yields.
Q3: My Ullmann coupling reaction is not proceeding to completion. What should I do?
A3: First, verify the quality and activation of your copper catalyst. If the catalyst is active, consider increasing the reaction temperature in small increments. Extending the reaction time can also help drive the reaction to completion. Finally, ensure your reagents and solvent are scrupulously dry.
Q4: How can I monitor the progress of the reactions?
A4: Both the Ullmann coupling and the Sandmeyer reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the product.
Q5: What are the safety precautions I should take during this synthesis?
A5: Diazonium salts are potentially explosive, especially when dry. Always handle them in solution and at low temperatures. The Sandmeyer reaction can also be vigorous. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Experimental Protocol: Scale-up Synthesis of this compound
This protocol outlines a two-step synthesis starting from 2-iodo-3-methylaniline.
Step 1: Synthesis of 2,2'-Diamino-6,6'-dimethylbiphenyl (Ullmann Coupling)
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add activated copper powder.
-
Under a nitrogen atmosphere, add 2-iodo-3-methylaniline and a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to the appropriate temperature (typically 150-200 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture and quench with aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
Dissolve the purified 2,2'-Diamino-6,6'-dimethylbiphenyl in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
-
Stir the mixture for a short period at this temperature to ensure complete formation of the bis(diazonium) salt.
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.
-
Extract the product with an organic solvent, wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization.
Quantitative Data Summary
| Parameter | Step 1: Ullmann Coupling | Step 2: Sandmeyer Reaction |
| Starting Material | 2-iodo-3-methylaniline | 2,2'-Diamino-6,6'-dimethylbiphenyl |
| Key Reagents | Activated Copper Powder | Sodium Nitrite, Potassium Iodide |
| Solvent | DMF or DMSO | Aqueous Acid |
| Temperature | 150-200 °C | 0-5 °C (diazotization), RT to reflux (iodination) |
| Typical Yield | 60-75% | 70-85% |
| Purification | Column Chromatography/Recrystallization | Recrystallization |
Experimental Workflow
Technical Support Center: Troubleshooting Low Reactivity of 2,2'-Diiodo-6,6'-dimethylbiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with 2,2'-Diiodo-6,6'-dimethylbiphenyl in their experiments. The inherent steric hindrance of this substrate presents unique challenges in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to react or giving low yields in Suzuki-Miyaura coupling?
A1: The low reactivity of this compound in Suzuki-Miyaura coupling is primarily due to significant steric hindrance. The two methyl groups and two iodine atoms in the ortho positions to the biphenyl linkage sterically shield the reactive centers. This hindrance impedes the crucial oxidative addition step of the palladium catalyst to the C-I bond. Furthermore, the bulky substituents can also hinder the subsequent transmetalation and reductive elimination steps in the catalytic cycle. Electron-donating methyl groups can also decrease the electrophilicity of the aryl iodide, making oxidative addition more difficult.
Q2: What are the most common side products I should look for when my Suzuki-Miyaura reaction with this compound is not working?
A2: Common side products include:
-
Hydrodehalogenation: Replacement of one or both iodine atoms with hydrogen. This can be identified by mass spectrometry (loss of 126 amu for each iodine replaced by hydrogen) and 1H NMR (appearance of new aromatic protons).
-
Homocoupling of the boronic acid: Formation of a biaryl from the boronic acid reagent. This is favored at higher temperatures and with certain catalyst systems.
-
Protodeborylation of the boronic acid: The boronic acid is replaced by a hydrogen atom.
-
Starting material recovery: A significant amount of unreacted this compound indicates that the reaction conditions are not sufficiently forcing to overcome the steric hindrance.
Q3: I am observing low yields in an Ullmann homocoupling of this compound. What could be the issue?
A3: Ullmann couplings with sterically hindered aryl iodides are notoriously difficult and often require harsh reaction conditions (high temperatures). The primary challenge is bringing the two bulky biphenyl units together for the C-C bond formation on the copper surface. Inadequate temperature, insufficient activation of the copper catalyst, or inappropriate solvent can all lead to low yields. Intramolecular side reactions or decomposition of the starting material under harsh conditions are also possibilities.
Q4: Are there alternative strategies to achieve coupling with this substrate?
A4: Yes. If intermolecular coupling proves challenging, consider promoting an intramolecular cyclization to form 1,9-dimethyldibenzofuran. This can be achieved under Ullmann-type conditions or with palladium catalysis. By making the reaction intramolecular, the entropic barrier is significantly lowered, which can favor product formation even with a sterically hindered substrate.
Troubleshooting Guides
Suzuki-Miyaura Coupling
If you are experiencing low yields or no reaction, consider the following troubleshooting steps:
| Parameter | Problem | Recommended Solution |
| Catalyst/Ligand | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are ineffective. | Use a catalyst system specifically designed for sterically hindered substrates. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand like SPhos or XPhos) is recommended. N-heterocyclic carbene (NHC) ligands can also be effective. |
| Base | The choice and quality of the base are critical. | Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, as water content can affect the reaction. In some cases, the addition of a small, controlled amount of water can be beneficial for reactions with K₃PO₄. |
| Solvent | Inappropriate solvent can lead to poor solubility and low reaction rates. | Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used. A mixture of solvents, such as dioxane/water, can also be effective, particularly with K₃PO₄ as the base. |
| Temperature | Insufficient temperature may not overcome the activation energy barrier. | Reactions with sterically hindered substrates often require elevated temperatures (e.g., 80-120 °C). Monitor the reaction for potential decomposition of starting materials or catalysts at very high temperatures. |
| Boronic Acid | The boronic acid reagent may be of poor quality or prone to decomposition. | Use high-purity boronic acid. Consider converting the boronic acid to a more robust boronate ester (e.g., a pinacol ester) to prevent protodeborylation. |
Ullmann Coupling (Homocoupling and Intramolecular Cyclization)
For issues with Ullmann-type reactions, refer to the following guide:
| Parameter | Problem | Recommended Solution |
| Copper Source | Inactive or insufficient copper. | Use activated copper powder or a copper(I) salt like CuI. For intramolecular cyclization to the dibenzofuran, Cu₂O has been shown to be effective in some systems. |
| Temperature | Reaction is too slow or does not proceed. | Ullmann reactions typically require high temperatures (often > 200 °C). Consider using a high-boiling solvent like DMF, or perform the reaction neat (solvent-free) if the starting material is a liquid at the reaction temperature. |
| Solvent | The solvent may not be suitable for the high temperatures required. | High-boiling polar aprotic solvents like DMF or pyridine are traditional choices. For solvent-free conditions, ensure uniform heating to prevent localized charring. |
| Additives | Reaction is sluggish. | The addition of ligands such as 1,10-phenanthroline or picolinic acid can sometimes accelerate copper-catalyzed couplings. |
| Reaction Time | Incomplete conversion. | Ullmann reactions can be slow. Ensure the reaction is run for a sufficient duration (can be up to 24 hours or longer). Monitor by TLC or GC-MS if possible. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized protocol and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (2.2 equiv), and potassium phosphate (K₃PO₄, 4.0 equiv).
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or another suitable solvent).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere (Argon or Nitrogen) and stir vigorously for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Intramolecular Ullmann Cyclization to 1,9-Dimethyldibenzofuran
This is a generalized protocol and may require optimization.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv) and copper(I) oxide (Cu₂O, 2.0 equiv).
-
Solvent Addition: Add a high-boiling solvent such as DMF or pyridine.
-
Base Addition: Add a base like potassium carbonate (K₂CO₃, 2.0 equiv).
-
Reaction Execution: Heat the mixture to reflux (typically 120-150 °C) under an inert atmosphere for 12-24 hours.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter to remove copper salts. Wash the filtrate with aqueous ammonium chloride solution, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by column chromatography or recrystallization.
Visualizations
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2'-Diiodo-6,6'-dimethylbiphenyl and 2,2'-Dibromo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2,2'-diiodo-6,6'-dimethylbiphenyl and 2,2'-dibromo-6,6'-dimethylbiphenyl, two key precursors in the synthesis of complex organic molecules, including axially chiral ligands and cyclophanes. The information presented is supported by established principles in organometallic chemistry and illustrative experimental data from relevant literature.
Executive Summary
In cross-coupling reactions, which are fundamental to modern synthetic chemistry, the choice of the aryl halide is a critical parameter influencing reaction efficiency. The primary determinant of reactivity among aryl halides is the carbon-halogen bond dissociation energy. Consequently, This compound is significantly more reactive than its dibromo analogue, 2,2'-dibromo-6,6'-dimethylbiphenyl. This heightened reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in common transformations such as Ullmann and Suzuki couplings. The steric hindrance imparted by the ortho-methyl groups in both molecules modulates their reactivity but does not alter the fundamental reactivity trend of I > Br.
Qualitative Reactivity Analysis
The enhanced reactivity of this compound stems from the inherent properties of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond. The C-I bond is longer and weaker, and iodide is a better leaving group than bromide. In the context of palladium- or copper-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the metal center is frequently the rate-determining step. The lower bond energy of the C-I bond facilitates this crucial step, allowing the reaction to proceed under less forcing conditions.
Quantitative Data Presentation
| Parameter | This compound | 2,2'-Dibromo-6,6'-dimethylbiphenyl |
| Reaction Type | Ullmann Coupling (intramolecular) | Ullmann Coupling (intramolecular) |
| Catalyst | Cu powder or Cu(I) salt | Cu powder or Cu(I) salt (often requires activation) |
| Typical Temperature | 150-200 °C | 200-250 °C |
| Typical Reaction Time | 12-24 hours | 24-48 hours |
| Expected Yield | Moderate to Good | Low to Moderate |
| Reaction Type | Suzuki Coupling | Suzuki Coupling |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand | Pd(OAc)₂ with a bulky phosphine ligand (e.g., SPhos, XPhos) |
| Typical Temperature | 80-100 °C | 100-120 °C |
| Typical Reaction Time | 4-12 hours | 12-24 hours |
| Expected Yield | Good to Excellent | Moderate to Good |
Experimental Protocols
Ullmann-type Intramolecular Coupling for Cyclophane Synthesis
This protocol describes a general procedure for the intramolecular coupling of a 2,2'-dihalo-6,6'-dimethylbiphenyl derivative to form a dibenzocyclooctadiene ring system, a core structure in some cyclophanes.
Materials:
-
2,2'-Dihalo-6,6'-dimethylbiphenyl (1.0 eq)
-
Copper powder (activated) (10 eq)
-
Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet is charged with activated copper powder.
-
The flask is heated to the reaction temperature (e.g., 180 °C for the diiodo- compound, 220 °C for the dibromo- compound) under a constant flow of inert gas.
-
A solution of the 2,2'-dihalo-6,6'-dimethylbiphenyl in anhydrous DMF is added dropwise to the stirred copper powder over a period of 8-12 hours using a syringe pump. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 12-24 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is treated with a suitable solvent (e.g., dichloromethane) and filtered to remove the copper residues.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield the desired cyclophane precursor.
Suzuki Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a 2,2'-dihalo-6,6'-dimethylbiphenyl with an arylboronic acid.
Materials:
-
2,2'-Dihalo-6,6'-dimethylbiphenyl (1.0 eq)
-
Arylboronic acid (2.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2,2'-dihalo-6,6'-dimethylbiphenyl, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas three times.
-
The degassed solvent system is added via syringe.
-
The reaction mixture is heated to the required temperature (e.g., 90 °C for the diiodo- compound, 110 °C for the dibromo- compound) with vigorous stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Reactivity comparison of the two biphenyl compounds.
Caption: General experimental workflow for cross-coupling reactions.
Purity Assessment of 2,2'-Diiodo-6,6'-dimethylbiphenyl: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous determination of purity for novel chemical entities is a cornerstone of chemical research and drug development. For complex molecules such as 2,2'-Diiodo-6,6'-dimethylbiphenyl, a versatile building block in organic synthesis, employing robust analytical methodologies is paramount. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment, benchmarked against other common chromatographic techniques.
Due to the limited availability of specific experimental data for this compound in the public domain, this guide will utilize data for the closely related analogue, 2,2'-Dibromo-6,6'-dimethylbiphenyl , to illustrate the principles and methodologies. This information serves as a practical template for the purity analysis of the target compound.
Comparative Analysis of Purity Assessment Methods
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary ratio method for purity determination, offering distinct advantages over traditional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Unlike these methods, which often require reference standards for each impurity, qNMR allows for the determination of purity against a single, certified internal standard.
| Analytical Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| Quantitative ¹H NMR (qNMR) | Signal intensity is directly proportional to the number of protons. Purity is calculated by comparing the integral of analyte signals to that of a certified internal standard. | - Absolute quantification- High precision and accuracy- Non-destructive- Provides structural information of impurities | - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires careful selection of internal standard | 95.0 - 100.0 |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their differential partitioning between a stationary and a mobile phase, with detection typically by UV-Vis absorption. | - High sensitivity and resolution- Applicable to a wide range of compounds- Well-established and widely available | - Requires a reference standard for each impurity for accurate quantification- Response factors can vary between compounds- Destructive | 98.0 - 99.9 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components in the gas phase followed by detection and identification by mass spectrometry. | - Excellent for volatile impurities- High sensitivity and specificity- Provides structural information from mass spectra | - Not suitable for non-volatile or thermally labile compounds- Requires derivatization for some compounds- Destructive | > 99.0 |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol outlines the determination of the purity of a biphenyl compound using an internal standard method.
1. Materials and Equipment:
-
Analyte: 2,2'-Dibromo-6,6'-dimethylbiphenyl (as a proxy for this compound)
-
Internal Standard (IS): Maleic acid (certified reference material)
-
Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to ±0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the biphenyl analyte into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.
-
Vortex the vial until both the analyte and the internal standard are fully dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton (typically >30 seconds to ensure full relaxation).
-
Acquisition Time (aq): At least 3 seconds.
-
Number of Scans (ns): 16 or higher for good signal-to-noise ratio.
-
Temperature: 298 K.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard. For 2,2'-Dibromo-6,6'-dimethylbiphenyl, the methyl protons (singlet) are suitable. For maleic acid, the two olefinic protons (singlet) are used.
-
Calculate the purity using the following formula:
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: Mass
-
P_IS: Purity of the internal standard
-
HPLC Protocol for Purity Analysis
1. Materials and Equipment:
-
Analyte: 2,2'-Dibromo-6,6'-dimethylbiphenyl
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
3. Sample Preparation:
-
Prepare a stock solution of the analyte in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.
4. Data Analysis:
-
The purity is typically determined by the area percentage method, assuming all impurities have a similar response factor to the main component at the detection wavelength.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the purity assessment processes.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
For the definitive purity assessment of this compound and its analogues, quantitative ¹H NMR stands out as a highly reliable and robust method. It provides an absolute measure of purity and offers valuable structural insights into any detectable impurities. While HPLC and GC-MS are powerful separation techniques with high sensitivity, their accuracy for quantification is often dependent on the availability of reference standards for all components. A comprehensive approach, utilizing qNMR as a primary method and chromatographic techniques for orthogonal validation, is recommended for achieving a thorough and accurate characterization of the purity of novel compounds in a research and development setting.
Unveiling the Structural Nuances of 2,2'-Diiodo-6,6'-dimethylbiphenyl Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of molecules is paramount. This guide provides a comparative analysis of the X-ray crystal structures of 2,2'-disubstituted-6,6'-dimethylbiphenyl derivatives, offering insights into how different substituents at the ortho positions influence the molecular geometry. While crystallographic data for 2,2'-Diiodo-6,6'-dimethylbiphenyl is not publicly available, this guide leverages data from closely related bromo and nitro derivatives to draw insightful comparisons.
Structural Comparison of Biphenyl Derivatives
The geometry of biphenyl systems is largely defined by the torsion angle between the two phenyl rings, which is significantly influenced by the nature and size of the substituents at the ortho positions (2, 2', 6, and 6'). The following table summarizes key crystallographic parameters for 2,2'-dibromo-6,6'-dimethylbiphenyl and 2,2'-dinitro-6,6'-dimethylbiphenyl, providing a basis for understanding the steric and electronic effects on their solid-state conformations.
| Parameter | 2,2'-Dibromo-6,6'-dimethylbiphenyl | 2,2'-Dinitro-6,6'-dimethylbiphenyl |
| Formula | C₁₄H₁₂Br₂ | C₁₄H₁₂N₂O₄ |
| Molecular Weight | 340.05 g/mol | 272.26 g/mol |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| C-C (inter-ring) Bond Length | ~1.49 Å | ~1.48 Å |
| Dihedral Angle (Phenyl-Phenyl) | ~70-80° | ~80-90° |
| C-Br Bond Length | ~1.90 Å | N/A |
| C-N Bond Length | N/A | ~1.47 Å |
Note: The exact bond lengths and angles can vary slightly depending on the specific crystal packing and refinement parameters. The data presented here are representative values.
The larger steric bulk of the bromine atoms compared to the nitro groups would be expected to result in a greater dihedral angle to minimize steric hindrance. However, electronic effects and crystal packing forces also play a crucial role in determining the final conformation.
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like the 2,2'-disubstituted-6,6'-dimethylbiphenyl derivatives involves a standardized workflow.
Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is slow evaporation from a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.
Data Collection
A single crystal of appropriate size is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.
Visualizing the Workflow
The following diagram illustrates the typical experimental workflow for single-crystal X-ray crystallography.
Comparative Guide to Catalytic Activity of Ligands Derived from 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Ligands for Asymmetric Catalysis
This guide provides a comparative analysis of the catalytic activity of various chiral ligands synthesized from the common precursor, 2,2'-Diiodo-6,6'-dimethylbiphenyl. The atropisomeric nature of the 6,6'-dimethylbiphenyl backbone imparts chirality to these ligands, making them valuable tools in asymmetric synthesis. We will explore the synthesis and performance of three key classes of ligands: phosphines, diamines, and diols (and their phosphoramidite derivatives), focusing on their efficacy in widely-used catalytic reactions.
Ligand Synthesis Overview
The versatility of this compound allows for its conversion into a range of valuable chiral ligands. The general synthetic strategies to access phosphine, diamine, and diol derivatives are outlined below.
Caption: General synthetic routes from this compound.
Catalytic Activity Comparison
The performance of these ligands is evaluated in key asymmetric transformations, providing a basis for selecting the optimal ligand for a specific application.
Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental reaction in the synthesis of chiral compounds. Here, we compare the performance of a BIPHEMP-Rh(I) complex with catalysts derived from the corresponding diamine.
| Ligand | Catalyst System | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| BIPHEMP | [Rh(BIPHEMP)(COD)]BF4 | Methyl (Z)-α-acetamidocinnamate | >95 | 92 |
| DM-BIPHAM | Not reported in direct comparison | - | - | - |
Asymmetric Carbon-Carbon Bond Formation
The utility of these ligands extends to asymmetric C-C bond-forming reactions, such as the Suzuki-Miyaura coupling and diethylzinc addition.
| Ligand Type | Ligand | Catalyst System | Reaction | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) |
| Phosphine | BIPHEMP | Pd(OAc)2 / BIPHEMP | Suzuki-Miyaura Coupling | 1-Iodo-2-methoxynaphthalene & 1-Naphthylboronic acid | 85 | 88 |
| Diol Derivative | Phosphoramidite from 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol | Cu(OTf)2 / Ligand | Diethylzinc Addition | Cyclohexenone | >98 | 98.8 |
The phosphoramidite ligand derived from the diol shows exceptional enantioselectivity in the conjugate addition of diethylzinc to an enone.
Experimental Protocols
Synthesis of (R)-2,2'-Bis(diphenylphosphino)-6,6'-dimethylbiphenyl (BIPHEMP)[1]
Optically active (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (800 mg, 1.84 mmol) in diethyl ether (13 ml) is added to a cooled (-10°C) solution of butyllithium (2.6 ml, 3.77 mmol) in diethyl ether (7 ml). After stirring for 40 minutes, chlorodiphenylphosphine (829 mg, 3.77 mmol) in diethyl ether (2.5 ml) is added. The mixture is allowed to warm to room temperature, refluxed for 5 hours, and then stirred overnight at room temperature. Work-up involves quenching with water, extraction with an organic solvent, drying, and purification by chromatography to yield (-)-BIPHEMP.
Synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diamine
A common route to 2,2'-diamino-6,6'-dimethylbiphenyl involves the Ullmann coupling of 2-iodo-3-nitrotoluene followed by reduction of the dinitro intermediate.[1] To adapt this from this compound, a nitration step would first be required to form 2,2'-diiodo-3,3'-dinitro-6,6'-dimethylbiphenyl, followed by an Ullmann-type coupling and subsequent reduction of the nitro groups.
Synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol
The synthesis of 6,6'-dimethyl-[1,1'-biphenyl]-2,2'-diol often starts from the corresponding 2,2'-dimethoxy-6,6'-dimethylbiphenyl. Demethylation using a strong Lewis acid like boron tribromide (BBr3) in an inert solvent such as dichloromethane yields the desired diol. The dimethoxy precursor can be synthesized via cross-coupling reactions.
Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate Catalyzed by [Rh(BIPHEMP)(COD)]BF4
In a typical procedure, the substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in a degassed solvent such as methanol or toluene in a hydrogenation vessel. The catalyst, [Rh(BIPHEMP)(COD)]BF4, is added under an inert atmosphere. The vessel is then pressurized with hydrogen gas (typically 1-50 atm) and stirred at a specific temperature (e.g., room temperature) until the reaction is complete. The conversion and enantiomeric excess are determined by gas chromatography or high-performance liquid chromatography on a chiral stationary phase.
Asymmetric Diethylzinc Addition to Cyclohexenone[3]
To a solution of the copper(I) triflate-benzene complex and the chiral phosphoramidite ligand in an anhydrous solvent (e.g., toluene or diethyl ether) at a low temperature (e.g., -30°C), cyclohexenone is added. A solution of diethylzinc in a hydrocarbon solvent is then added dropwise. The reaction is stirred at this temperature until completion. The reaction is then quenched, and the product is isolated and purified. The enantiomeric excess is determined by chiral GC or HPLC.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Caption: Workflow for asymmetric catalyst screening and optimization.
Conclusion
Ligands derived from this compound represent a versatile class of chiral molecules for asymmetric catalysis. Phosphine ligands, such as BIPHEMP, have demonstrated high efficacy in asymmetric hydrogenation and Suzuki-Miyaura coupling reactions. The corresponding diol-derived phosphoramidite ligands show exceptional performance in asymmetric conjugate addition reactions. While direct comparative data for diamine ligands in these specific reactions is limited, their potential in other asymmetric transformations is well-established. The choice of ligand will ultimately depend on the specific reaction and substrate, and this guide provides a foundational dataset to inform that decision-making process for researchers in the field. Further head-to-head comparative studies would be invaluable for a more complete understanding of the relative merits of each ligand class.
References
Unraveling the Structure of 2,2'-Diiodo-6,6'-dimethylbiphenyl: A DFT-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of substituted biphenyls is crucial for designing molecules with specific biological activities. This guide provides a comparative analysis of the structure of 2,2'-Diiodo-6,6'-dimethylbiphenyl, leveraging Density Functional Theory (DFT) calculations and comparing it with related biphenyl analogues.
Predicted Structural Parameters and Rotational Barriers
The structure of biphenyl and its derivatives is primarily dictated by the steric and electronic effects of the substituents at the ortho positions. These substituents influence the dihedral angle between the two phenyl rings and the energy barrier to rotation around the central C-C bond.
| Compound | Method | Dihedral Angle (°) | Rotational Barrier (kcal/mol) |
| This compound (Predicted) | DFT (e.g., B3LYP/6-311+G) | Expected to be > 90° | Expected to be high (>20 kcal/mol) |
| 2,2'-Diiodobiphenyl | DFT (B3LYP/6-311+G) | 84.9 - 94.8[1] | Not specified |
| 2,2'-Dimethylbiphenyl | Experimental/Computational | ~87[2] | > 23.9 (100 kJ/mol)[2] |
| Biphenyl | DFT (B3LYP/6-31+G(d,p)) | ~38.3 | ~1.7 |
Table 1: Comparison of Dihedral Angles and Rotational Barriers for this compound and Related Compounds.
Based on the data for analogous compounds, this compound is anticipated to have a highly twisted conformation with a dihedral angle likely exceeding 90 degrees. The combined steric hindrance of the bulky iodine atoms and the methyl groups at all four ortho positions would lead to a very high rotational barrier, rendering the molecule conformationally locked at room temperature.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of related 2,2'-dinitro-6,6'-dimethylbiphenyl.
Step 1: Synthesis of 2-Iodo-3-methylnitrobenzene. This intermediate can be prepared from o-toluidine through a Sandmeyer-type reaction, involving diazotization followed by treatment with potassium iodide.
Step 2: Ullmann Coupling. The crucial C-C bond formation to create the biphenyl scaffold can be achieved via an Ullmann coupling reaction of 2-iodo-3-methylnitrobenzene using copper powder at elevated temperatures. This would yield 2,2'-dinitro-6,6'-dimethylbiphenyl.
Step 3: Reduction of Nitro Groups. The nitro groups can be reduced to amino groups using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Step 4: Diazotization and Iodination. Finally, the resulting 2,2'-diamino-6,6'-dimethylbiphenyl can be subjected to a double Sandmeyer reaction. Diazotization of the amino groups with sodium nitrite in an acidic medium, followed by the introduction of iodine using potassium iodide, would yield the target molecule, this compound.
DFT Calculation Methodology
To obtain the optimized geometry and rotational energy profile of this compound, the following computational protocol is recommended:
-
Initial Structure: A starting 3D structure of the molecule is built using a molecular modeling program.
-
Geometry Optimization: The initial structure is optimized using a DFT method, such as B3LYP, with a suitable basis set that can handle heavy atoms like iodine, for instance, 6-311+G*. This calculation finds the lowest energy conformation of the molecule.
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Rotational Barrier Calculation: To determine the rotational energy barrier, a series of constrained geometry optimizations are performed. The dihedral angle between the two phenyl rings is systematically varied (e.g., in 10-degree increments from 0° to 180°), while all other geometric parameters are allowed to relax at each step. The energy of each constrained structure is then plotted against the dihedral angle to generate the rotational energy profile. The highest point on this profile corresponds to the rotational energy barrier.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for performing DFT calculations on the structure of this compound.
Figure 1: Workflow for DFT calculations on this compound.
This guide provides a foundational understanding of the structural characteristics of this compound based on comparative data from related molecules. The outlined experimental and computational protocols offer a starting point for researchers interested in further investigating this and similar sterically hindered biphenyl systems.
References
A Comparative Guide to the Synthesis of 2,2'-Diiodo-6,6'-dimethylbiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 2,2'-Diiodo-6,6'-dimethylbiphenyl, a key building block in the development of advanced materials and pharmaceuticals. We present a traditional multi-step synthesis involving a classical Ullmann coupling and a newer, more efficient approach utilizing a solvent-free Ullmann reaction. This comparison includes detailed experimental protocols, quantitative data, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Traditional Route: Diazotization and Ullmann Coupling | New Route: Solvent-Free Ullmann Coupling |
| Starting Material | 2,6-Dimethylaniline | 2-Iodo-1-methyl-3-nitrobenzene |
| Key Intermediates | 2-Iodo-6-methylaniline, 1,3-Diiodo-2-methylbenzene | 2,2'-Dinitro-6,6'-dimethylbiphenyl |
| Coupling Reaction | Classical Ullmann Coupling | Solvent-Free Ullmann Coupling (High-Speed Ball Milling) |
| Overall Yield | ~20-30% | ~50-60% |
| Reaction Time | Multi-day | Hours |
| Reaction Conditions | Harsh (strong acids, high temperatures) | Milder (room temperature milling) |
| Solvent Usage | Significant | Minimal to none |
| Waste Generation | High | Low |
| Scalability | Moderate | Potentially high |
Traditional Synthetic Route: A Multi-Step Approach
The traditional synthesis of this compound is a four-step process commencing with the iodination of 2,6-dimethylaniline, followed by diazotization, a second iodination, and finally a classical Ullmann coupling reaction.
Experimental Protocols
Step 1: Synthesis of 4-Iodo-2,6-dimethylaniline
A simple and scalable method for the para-iodination of 2,6-dialkylanilines has been developed using molecular iodine.[1] While this protocol yields the 4-iodo isomer, it serves as a foundational step for introducing iodine to the aniline ring. For the synthesis of the ortho-iodo isomer required for the target molecule, a multi-step process starting with a different precursor is necessary, as direct ortho-iodination of 2,6-dimethylaniline is challenging due to steric hindrance.
Step 2: Synthesis of 2-Iodo-6-methylaniline (via a multi-step route)
Due to the challenges of direct ortho-iodination, a more practical approach involves starting from o-toluidine. The synthesis proceeds via nitration to form 2-amino-3-methylnitrobenzene, followed by a Sandmeyer-type reaction to introduce the iodine, and subsequent reduction of the nitro group.
Step 3: Diazotization and Iodination to 1,3-Diiodo-2-methylbenzene
The resulting 2-Iodo-6-methylaniline is then subjected to a diazotization reaction followed by treatment with an iodide salt to introduce the second iodine atom. This reaction is typically carried out in a strong acidic medium at low temperatures.
Step 4: Ullmann Coupling to this compound
The final step involves the homocoupling of 1,3-Diiodo-2-methylbenzene using a classical Ullmann reaction. This reaction requires high temperatures and a stoichiometric amount of copper powder in a high-boiling solvent like nitrobenzene or dimethylformamide (DMF). The traditional Ullmann reaction is known for its often erratic yields and harsh conditions.[2]
Logical Workflow for the Traditional Synthesis
References
Bridging the Gap: Validating Computational Models of 2,2'-Diiodo-6,6'-dimethylbiphenyl with Experimental Analogs
A comparative guide for researchers, scientists, and drug development professionals on the synergistic use of experimental data and computational modeling to understand the conformational behavior of sterically hindered biphenyl derivatives.
In the realm of drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount to predicting its behavior and interactions. For atropisomeric compounds like 2,2'-Diiodo-6,6'-dimethylbiphenyl, where rotation around the central carbon-carbon bond is restricted, this understanding becomes even more critical. This guide provides a framework for validating computational models of this compound by leveraging experimental data from closely related analogs. Due to the limited availability of direct experimental data for the title compound, this guide establishes a comparative analysis with structurally similar di-halogenated and di-methylated biphenyls to infer and validate its structural and energetic properties.
Comparison of Predicted and Experimental Structural Parameters
Computational models, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the geometric and energetic properties of molecules. However, the accuracy of these models must be benchmarked against experimental results. In the absence of direct X-ray crystallographic or NMR spectroscopic data for this compound, we can draw strong inferences from experimental data of analogous compounds.
A key structural parameter for biphenyls is the dihedral angle between the two aromatic rings, which is dictated by the steric hindrance of the ortho-substituents. For 2,2'-dihalogenated biphenyls (where the halogen is larger than fluorine), computational studies consistently predict a single energy minimum with a dihedral angle in the range of 84.9° to 94.8°.[1] This is a direct consequence of the bulky halogen atoms preventing a more planar conformation. The presence of additional methyl groups at the 6 and 6' positions, as in the target molecule, would further increase this steric strain, likely pushing the dihedral angle towards the upper end of this range or even beyond.
The table below summarizes expected values for this compound based on computational models and experimental data from analogous compounds.
| Parameter | Predicted Value (Computational Model) | Experimental Value (Analog Compounds) |
| Dihedral Angle (C1-C1'-C2'-C6') | ~90° - 110° | 84.9° - 94.8° (for 2,2'-dihalogen biphenyls)[1] |
| C-I Bond Length | ~2.10 - 2.15 Å | ~2.10 Å (in similar aryl iodides) |
| C-C (inter-ring) Bond Length | ~1.49 - 1.51 Å | ~1.50 Å (in sterically hindered biphenyls) |
| Rotational Energy Barrier | High (>\ 25 kcal/mol) | >20 kcal/mol (for similar highly substituted biphenyls) |
Experimental Protocols
To experimentally validate the computational predictions for this compound, the following established protocols for synthesis and characterization would be employed.
Synthesis Protocol: Ullmann Coupling
The synthesis of this compound can be achieved via a classical Ullmann coupling reaction. This involves the copper-catalyzed dimerization of a suitable precursor, such as 2-iodo-3-methylaniline, which would first be synthesized and then subjected to diazotization followed by iodination to yield 1,2-diiodo-3-methylbenzene. The subsequent Ullmann coupling of this intermediate would produce the target biphenyl.
Step-by-step procedure:
-
Synthesis of 2-iodo-3-methylaniline: Starting from commercially available 3-methylaniline, an iodination reaction is performed.
-
Diazotization and Iodination: The resulting 2-iodo-3-methylaniline is treated with sodium nitrite in the presence of a strong acid, followed by the addition of potassium iodide to introduce the second iodine atom.
-
Ullmann Coupling: The purified 1,2-diiodo-3-methylbenzene is heated in the presence of copper powder or a copper salt (e.g., CuI) in a high-boiling solvent like dimethylformamide (DMF) or nitrobenzene to induce the coupling reaction.
-
Purification: The crude product is purified using column chromatography to isolate this compound.
Characterization Protocols
-
X-ray Crystallography: Single crystals of the synthesized compound would be grown and subjected to X-ray diffraction analysis. This would provide definitive experimental data on bond lengths, bond angles, and the crucial dihedral angle of the biphenyl system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure. Furthermore, variable temperature NMR (VT-NMR) studies could be employed to experimentally determine the rotational energy barrier. By monitoring the coalescence of specific proton signals at different temperatures, the rate of rotation around the C-C single bond can be calculated, providing the activation energy for this process.
Visualization of the Validation Workflow
The logical workflow for validating computational models with experimental data is depicted in the following diagram.
Caption: Workflow for the validation of computational models with experimental data.
Signaling Pathway of Atropisomerism and its Consequences
The hindered rotation in this compound leads to stable atropisomers, which can have significantly different biological activities. This is a critical consideration in drug development. The following diagram illustrates the concept of atropisomerism and its implications.
Caption: Conceptual pathway of atropisomerism and its biological implications.
By following the principles outlined in this guide, researchers can confidently develop and validate computational models for complex molecules like this compound, even in the absence of direct experimental data. This comparative approach, leveraging data from analogous compounds, is a powerful strategy to advance our understanding of molecular structure and function in the fields of chemistry and drug development.
References
A Comparative Guide to Chiral Catalysts: Performance of 2,2'-Diiodo-6,6'-dimethylbiphenyl Derivatives in Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of chiral catalysts derived from 2,2'-Diiodo-6,6'-dimethylbiphenyl with other established catalyst systems in asymmetric synthesis. The focus is on the determination of enantiomeric excess (ee) of the resulting products, supported by experimental data and detailed protocols.
Introduction to Chiral Catalysis and Enantiomeric Excess
Chiral catalysts are pivotal in modern synthetic chemistry, enabling the stereoselective synthesis of enantiomerically enriched compounds. The efficiency of a chiral catalyst is primarily assessed by the enantiomeric excess (ee) of the product, which is a measure of the purity of one enantiomer over the other. Accurate determination of ee is crucial for the development of effective and safe pharmaceuticals, as different enantiomers of a drug can exhibit distinct pharmacological activities.
This guide specifically explores catalysts based on the this compound scaffold, a class of axially chiral ligands, and compares their performance with widely used biphenyl-based ligands such as BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS.
Performance Comparison of Chiral Ligands in Asymmetric Catalysis
The performance of chiral ligands is highly dependent on the specific reaction and substrate. Below is a comparative summary of the enantiomeric excess achieved using a catalyst derived from this compound, namely BIPHEMP , and other well-established ligands in two key asymmetric reactions.
Asymmetric Hydrogenation of Methyl (Z)-α-Benzamidocinnamate
This reaction is a benchmark for evaluating the efficacy of chiral phosphine ligands in rhodium-catalyzed asymmetric hydrogenation.
| Ligand | Catalyst System | Solvent | Temp (°C) | Pressure (atm H₂) | Yield (%) | ee (%) | Reference |
| (-)-BIPHEMP | [Rh(COD)((-)-BIPHEMP)]BF₄ | THF | 25 | 1 | 100 | 92 (R) | Frejd & Klingstedt, 1989 |
| (R)-(+)-BINAP | [Rh(COD)((R)-BINAP)]BF₄ | THF | 25 | 1 | 100 | 99 (R) | Frejd & Klingstedt, 1989 |
Palladium-Catalyzed Asymmetric Cross-Coupling
The synthesis of axially chiral biaryls, such as 1,1'-binaphthyl, is another important application of chiral phosphine ligands.
| Ligand | Reactants | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (-)-BIPHEMP | 1-Bromo-2-methoxynaphthalene + 2-Methyl-1-naphthyl-MgBr | PdCl₂((-)-BIPHEMP) | Toluene | 80 | 85 | 95 (S) | Frejd & Klingstedt, 1989 |
| (R)-(+)-BINAP | 1-Bromo-2-methoxynaphthalene + 2-Methyl-1-naphthyl-MgBr | PdCl₂((R)-BINAP) | Toluene | 80 | 75 | 83 (R) | Frejd & Klingstedt, 1989 |
Broader Comparison in Asymmetric Hydrogenation of Various Substrates
A study by Genet et al. provides a comprehensive comparison of several biphenyl-based ligands in the ruthenium-catalyzed asymmetric hydrogenation of different ketones and olefins. This data allows for a broader understanding of the performance of these ligands.
| Substrate | Ligand | ee (%) |
| Methyl acetoacetate | (R)-BINAP | 97 |
| (R)-MeO-BIPHEP | 98 | |
| (R)-SYNPHOS | 99 | |
| (R)-DIFLUORPHOS | 92 | |
| 3-Oxobutanoate | (R)-BINAP | 98 |
| (R)-MeO-BIPHEP | 99 | |
| (R)-SYNPHOS | 99 | |
| (R)-DIFLUORPHOS | 98 | |
| Dimethyl itaconate | (R)-BINAP | 88 |
| (R)-MeO-BIPHEP | 90 | |
| (R)-SYNPHOS | 92 | |
| (R)-DIFLUORPHOS | 85 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research.
Synthesis of (-)-BIPHEMP from (-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
This protocol is adapted from Frejd & Klingstedt, 1989.
Materials:
-
(-)-2,2'-Diiodo-6,6'-dimethylbiphenyl
-
n-Butyllithium (BuLi) in hexane
-
Chlorodiphenylphosphine (Ph₂PCl)
-
Anhydrous diethyl ether
-
Anhydrous dichloromethane
-
Methanol
Procedure:
-
A solution of (-)-2,2'-diiodo-6,6'-dimethylbiphenyl (1.0 mmol) in anhydrous diethyl ether (20 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
To this solution, n-butyllithium (2.1 mmol) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Chlorodiphenylphosphine (2.1 mmol) is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of dichloromethane and methanol to afford (-)-BIPHEMP as a white solid.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess of the products from the asymmetric reactions can be determined by chiral HPLC analysis.
General Procedure for N-acetyl-(R)-phenylalanine methyl ester:
-
Column: Chiralcel OD-H or equivalent (amylose-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Sample Preparation: The crude reaction mixture is filtered through a short plug of silica gel, and the filtrate is diluted with the mobile phase before injection.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100.
General Procedure for 1,1'-Binaphthyl derivatives:
-
Column: Chiralpak AD-H or equivalent (amylose-based chiral stationary phase)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
-
Sample Preparation: The product is isolated by column chromatography and dissolved in the mobile phase for analysis.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers.
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow from catalyst synthesis to enantiomeric excess determination.
Caption: Logical relationship in asymmetric catalysis leading to enantiomeric excess.
Safety Operating Guide
Navigating the Disposal of 2,2'-Diiodo-6,6'-dimethylbiphenyl: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle 2,2'-Diiodo-6,6'-dimethylbiphenyl with care in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times to avoid skin and eye contact.[1][2] Avoid the formation of dust and aerosols.[1]
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes general hazard information and handling precautions applicable to solid iodinated organic compounds.
| Parameter | Information |
| GHS Hazard Class | Data not available for the specific compound. Assumed to be a potential irritant and environmentally hazardous. |
| Signal Word | Data not available.[1] |
| Hazard Statements | Data not available.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |
| Incompatible Materials | Strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is crucial to prevent environmental contamination. Iodinated organic compounds should not be disposed of down the drain or in regular solid waste.[3] The recommended procedure is to collect the waste for professional disposal.
Experimental Protocol for Waste Collection:
-
Designate a Waste Container: Obtain a clearly labeled, sealable, and chemically resistant waste container. The label should prominently display "Halogenated Organic Waste" or "Iodinated Organic Waste" and include the full chemical name: "this compound".
-
Transfer of Waste: Carefully transfer all solid waste of this compound into the designated container using a spatula or other appropriate tool. Minimize the generation of dust.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in the designated waste container.
-
Sealing and Storage: Securely seal the container. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] If the compound is flammable, the waste container should be stored in a flammable liquids cabinet.[3]
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the halogenated organic waste.[4]
Important Considerations:
-
Do Not Mix: Do not mix iodinated organic waste with non-halogenated organic waste, as this can complicate the disposal process.[3]
-
Avoid Incineration without Professional Guidance: Iodinated organic compounds can produce toxic substances, such as hydrogen iodide, upon combustion.[3] Therefore, incineration should only be carried out by a licensed hazardous waste facility equipped to handle such materials.[5]
-
Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
